molecular formula C11H14O3 B1654122 (R)-3-Hydroxy-5-phenylpentanoic acid CAS No. 21080-41-1

(R)-3-Hydroxy-5-phenylpentanoic acid

Cat. No.: B1654122
CAS No.: 21080-41-1
M. Wt: 194.23 g/mol
InChI Key: IMMRMPAXYUIDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Hydroxy-5-phenylpentanoic acid (C11H14O3) is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound features a hydroxyl group in the absolute (R) configuration, making it a crucial precursor for the asymmetric synthesis of complex natural products like diarylheptanoids and diarylpentanoids, which are known for their anti-tumor, anti-inflammatory, and antioxidant activities . Its research value is further highlighted by its role as a monomeric unit in bacterially derived polyhydroxyalkanoates (PHAs), where the hydroxyl group is always in the R configuration, providing a versatile handle for chemical modification . The compound has been isolated from natural sources such as the leaves of Populus balsamifera (balsam poplar) . Researchers utilize this acid to construct β-hydroxy ketone motifs via its conversion to a Weinreb amide, enabling efficient coupling with organolithium or organomagnesium reagents to access enantiopure targets such as (S)-daphneolone . Furthermore, its structure allows for functionalization, such as the introduction of fluorinated moieties, to create novel sugar fatty acid esters (SFAEs) with modified physicochemical and antimicrobial properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21080-41-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-5-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

IMMRMPAXYUIDLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

melting_point

129-131°C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-3-Hydroxy-5-phenylpentanoic acid (CAS No. 21080-41-1), a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, and its applications as a key intermediate in the synthesis of complex molecules and pharmacologically active compounds.

Introduction: The Significance of a Chiral Synthon

(R)-3-Hydroxy-5-phenylpentanoic acid is a non-proteinogenic β-hydroxy carboxylic acid characterized by a stereocenter at the C3 position and a phenylpropyl side chain. Its importance lies in its utility as a versatile chiral precursor for the synthesis of a variety of complex natural products and their analogs, particularly within the diarylpentanoid and diarylheptanoid families.[1][2] These classes of compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1] The defined stereochemistry of (R)-3-Hydroxy-5-phenylpentanoic acid allows for precise control over the stereochemical outcome of subsequent reactions, a critical aspect in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Hydroxy-5-phenylpentanoic acid is fundamental for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 21080-41-1[3][4]
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance Solid[3]
Melting Point 129-131 °C[3]
XLogP3 1.4[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 5[3]

Stereoselective Synthesis Strategies

The enantiopure synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid is paramount to its application as a chiral building block. Two primary strategies are employed: asymmetric synthesis and optical resolution of a racemic mixture.

Asymmetric Synthesis via Chiral Auxiliaries

A robust and widely utilized method for the asymmetric synthesis of β-hydroxy carboxylic acids is the Evans' aldol reaction, which employs chiral oxazolidinone auxiliaries. To obtain the (R)-enantiomer, the synthesis would typically start with a propionyl moiety attached to an (S)-chiral auxiliary. However, a well-documented procedure exists for the synthesis of the (S)-enantiomer using the (R)-chiral auxiliary, which can be conceptually mirrored to produce the desired (R)-enantiomer.[5][6]

The rationale behind this approach is the high diastereoselectivity of the aldol reaction, which is directed by the steric hindrance of the chiral auxiliary. The subsequent removal of the auxiliary yields the enantiomerically enriched β-hydroxy acid.

Asymmetric_Synthesis cluster_0 Preparation of Chiral Synthon cluster_1 Diastereoselective Aldol Reaction cluster_2 Cleavage and Isolation S_Auxiliary (S)-4-isopropyl-2-oxazolidinone Propionyl_Auxiliary (S)-Propionyl-oxazolidinone S_Auxiliary->Propionyl_Auxiliary Propionyl chloride, n-BuLi Enolate Titanium Enolate Propionyl_Auxiliary->Enolate TiCl4, DIPEA Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Aldehyde 3-Phenylpropanal Aldehyde->Aldol_Adduct R_Acid (R)-3-Hydroxy-5-phenylpentanoic acid Aldol_Adduct->R_Acid LiOH, H2O2

Caption: Asymmetric synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

  • Step 1: Acylation of the Chiral Auxiliary. (S)-4-isopropyloxazolidinone is treated with a base such as n-butyllithium followed by propionyl chloride to yield the corresponding N-propionyloxazolidinone.

  • Step 2: Diastereoselective Aldol Reaction. The N-propionyloxazolidinone is converted to its titanium enolate using titanium tetrachloride and a hindered base like diisopropylethylamine (DIPEA). This enolate is then reacted with 3-phenylpropanal at low temperatures (e.g., -78 °C) to afford the aldol adduct with high diastereoselectivity.[5]

  • Step 3: Hydrolytic Cleavage. The chiral auxiliary is removed from the aldol adduct by hydrolysis with lithium hydroxide and hydrogen peroxide to yield (R)-3-Hydroxy-5-phenylpentanoic acid.[5] The auxiliary can be recovered and recycled.

  • Step 4: Purification. The final product is purified by standard techniques such as extraction and crystallization or column chromatography.

Optical Resolution of Racemic 3-Hydroxy-5-phenylpentanoic Acid

An alternative and often practical approach is the resolution of the racemic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Causality in Resolving Agent Selection: The choice of the resolving agent is critical and is based on its ability to form well-defined crystalline salts with one of the enantiomers, leading to a significant difference in solubility between the two diastereomeric salts.

A documented method for the resolution of racemic 3-hydroxy-5-phenylpentanoic acid utilizes chiral amines such as (1R,2S)-(-)-2-amino-1,2-diphenylethanol ((-)-ADPE) or cinchonidine.

Optical_Resolution Racemic_Acid Racemic (R/S)-3-Hydroxy-5-phenylpentanoic acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-acid•(-)-amine and (S)-acid•(-)-amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., (-)-ADPE) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((R)-acid•(-)-amine) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt ((S)-acid•(-)-amine) in mother liquor Crystallization->More_Soluble_Salt Acidification_R Acidification (e.g., HCl) Less_Soluble_Salt->Acidification_R R_Acid (R)-3-Hydroxy-5-phenylpentanoic acid Acidification_R->R_Acid Recovered_Amine_R Recovered Chiral Amine Acidification_R->Recovered_Amine_R

Caption: Workflow for the optical resolution of racemic acid.

Experimental Protocol: Optical Resolution

  • Step 1: Salt Formation. Equimolar amounts of racemic 3-hydroxy-5-phenylpentanoic acid and the chiral resolving agent (e.g., (-)-ADPE) are dissolved in a suitable solvent (e.g., ethanol).

  • Step 2: Fractional Crystallization. The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial for achieving good separation.

  • Step 3: Isolation of the Diastereomeric Salt. The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • Step 4: Liberation of the Enantiopure Acid. The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (R)-3-Hydroxy-5-phenylpentanoic acid, which can then be extracted into an organic solvent. The resolving agent can often be recovered from the aqueous layer.

Biocatalytic Approaches: A Green Alternative

Biocatalysis offers a sustainable and highly selective alternative for the synthesis of chiral compounds. While a specific protocol for (R)-3-Hydroxy-5-phenylpentanoic acid is not extensively documented, enzymatic kinetic resolution of the corresponding racemic ester is a highly plausible and efficient strategy.[7][8]

The Principle of Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The resulting product (the acid) and the unreacted ester can then be easily separated.

Biocatalysis Racemic_Ester Racemic (R/S)-Ester Lipase Lipase (e.g., Candida rugosa) Racemic_Ester->Lipase R_Ester (R)-Ester (unreacted) Lipase->R_Ester S_Acid (S)-Acid (product) Lipase->S_Acid Separation Separation R_Ester->Separation Hydrolysis Hydrolysis R_Ester->Hydrolysis S_Acid->Separation R_Acid (R)-3-Hydroxy-5-phenylpentanoic acid Hydrolysis->R_Acid

Caption: Conceptual workflow for enzymatic kinetic resolution.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-3-Hydroxy-5-phenylpentanoic acid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene groups of the phenylpropyl chain, the methine proton at the chiral center, and the methylene protons adjacent to the carboxylic acid.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound.[6]

Expected ¹H NMR Data (based on the (S)-enantiomer): A publication on the synthesis of the (S)-enantiomer provides the following NMR data, which would be identical for the (R)-enantiomer:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.28 (t, J = 7.4 Hz, 2H), 7.23–7.08 (m, 3H), 3.82 (m, 1H), 3.35 (br s, 1H), 2.51 (m, 1H), 2.37 (m, 1H), 2.36 (dd, J = 14.8, 5.0 Hz, 1H), 2.27 (dd, J = 14.8, 8.0 Hz, 1H), 1.67–1.63 (m, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 173.4, 142.6, 128.8, 128.7, 126.0, 67.0, 43.1, 39.2, 31.7.

Chromatographic Analysis for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product.

Self-Validating Protocol for Chiral HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is highly effective. The Chiralcel OJ-H column (cellulose tris(3,5-dimethylphenylcarbamate) on a silica support) has been reported to give good separation.[5][9]

  • Mobile Phase: A mixture of hexane and isopropanol is typically used. The optimal ratio needs to be determined empirically but a starting point could be 70:30 (hexane:isopropanol).[5]

  • Derivatization for Analysis: For improved detection and resolution, the carboxylic acid is often converted to its methyl ester prior to analysis. This can be achieved by reaction with methyl iodide in the presence of a base like cesium carbonate.[5]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) is appropriate.[5]

  • System Suitability: Before analyzing samples, the racemic compound should be injected to confirm the separation of the two enantiomers and to determine their retention times. The resolution between the two peaks should be greater than 1.5 to ensure accurate quantification.

Reported HPLC Conditions for the Methyl Ester:

  • Column: Chiralcel OJ-H

  • Mobile Phase: Isopropanol/hexane = 30/70

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Retention Times: t₁ = 5.5 min ((S)-3-OMe), t₂ = 8.2 min ((R)-3-OMe)[5]

Applications in Synthesis

(R)-3-Hydroxy-5-phenylpentanoic acid is a valuable intermediate in the synthesis of various biologically active molecules.

Synthesis of Diarylpentanoids and Diarylheptanoids

This chiral building block is instrumental in the asymmetric synthesis of natural products like (S)-daphneolone and (S)-dihydroyashabushiketol.[1] By utilizing the (R)-enantiomer of 3-hydroxy-5-phenylpentanoic acid, the corresponding (R)-enantiomers of these natural products can be accessed. These compounds often exhibit a β-hydroxy ketone or a 1,3-diol functionality, which can be readily derived from the core structure of the starting material.[2]

Precursor to Bioactive Amines

The hydroxy and carboxylic acid functionalities of (R)-3-Hydroxy-5-phenylpentanoic acid can be further manipulated to introduce other functional groups. For instance, its derivatives are key components in the synthesis of cyclodepsipeptides and other complex natural products. The corresponding amino derivative, (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, is a statine-like amino acid found in stictamides, which are inhibitors of matrix metalloproteinase 12 (MMP12).[9] MMP12 is a potential therapeutic target in inflammatory diseases and cancer.

Applications cluster_Diaryl Diarylalknoids cluster_Pharma Pharmacologically Active Molecules R_Acid (R)-3-Hydroxy-5-phenylpentanoic acid Diarylpentanoids Diarylpentanoids R_Acid->Diarylpentanoids Total Synthesis Diarylheptanoids Diarylheptanoids R_Acid->Diarylheptanoids Total Synthesis Amino_Derivative (3R,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid R_Acid->Amino_Derivative Functional Group Interconversion MMP12_Inhibitors MMP12 Inhibitors (e.g., Stictamides) Amino_Derivative->MMP12_Inhibitors Cyclodepsipeptides Cyclodepsipeptides Amino_Derivative->Cyclodepsipeptides

Caption: Applications of (R)-3-Hydroxy-5-phenylpentanoic acid.

Conclusion

(R)-3-Hydroxy-5-phenylpentanoic acid is a chiral synthon of significant value to the scientific community, particularly in the fields of natural product synthesis and medicinal chemistry. Its stereocenter provides a gateway to a multitude of enantiomerically pure complex molecules. This guide has outlined the key aspects of its properties, synthesis, analysis, and applications, providing a solid foundation for its use in research and development. The methodologies described herein, from asymmetric synthesis and optical resolution to detailed analytical protocols, are designed to be self-validating and grounded in established scientific principles, ensuring both trustworthiness and reproducibility. As the demand for enantiopure compounds continues to grow, the importance of versatile chiral building blocks like (R)-3-Hydroxy-5-phenylpentanoic acid will undoubtedly increase.

References

  • Nam, S.-Y.; Cho, J.; Jung, S. M.; Lee, H.-J.; Ryu, H. W.; Oh, S.-R.; Lee, K.-I. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Int. J. Mol. Sci.2025 , 26, 1476. [Link]

  • Nam, S.-Y.; Cho, J.; Jung, S. M.; Lee, H.-J.; Ryu, H. W.; Oh, S.-R.; Lee, K.-I. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

  • Kozłowska, E.; Zysk, M.; Chodkowski, M.; Brzezińska, A.; Wielechowska, M.; Majewska, P. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Sci. Rep.2021 , 11, 1988. [Link]

  • Nam, S.-Y.; Cho, J.; Jung, S. M.; Lee, H.-J.; Ryu, H. W.; Oh, S.-R.; Lee, K.-I. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Semantic Scholar. [Link]

  • ResearchGate. Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-on e: An intermediate for the synthesis of ezetimibe. [Link]

  • Wzorek, Z.; Krasiński, M. J.; Rzepecka, P.; Drabowicz, J. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Org. Biomol. Chem.2016 , 14, 6148-6155. [Link]

  • ResearchGate. Representative examples of (a) diarylheptanoids, (b) diarylpentanoids, and (c) (3S)-hydroxy-5-phenylpentanoic acid as a key building block. [Link]

  • PubChem. 3-Hydroxy-5-phenyl-pentanoic acid methyl ester. [Link]

  • Wzorek, Z.; Krasiński, M. J.; Rzepecka, P.; Drabowicz, J. Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC. [Link]

  • Maharani, R.; Supratman, U.; Hidayat, A. T. An Overview of the Synthesis of Biologically Active Cyclodepsipeptides. ResearchGate. [Link]

  • PubChem. (R)-3-Hydroxy-5-phenylpentanoic acid. [Link]

  • ResearchGate. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

  • Avesis. Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Diarylheptanoids. [Link]

  • PubChemLite. 3-hydroxy-5-phenylpentanoic acid (C11H14O3). [Link]

  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

Sources

An In-depth Technical Guide to 3-Hydroxy-5-phenylvaleric Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylvaleric acid, a molecule of growing interest in the scientific community, holds significance in the fields of pharmacology and metabolic research. Structurally, it is a hydroxy fatty acid derivative characterized by a phenyl group attached to a five-carbon chain with a hydroxyl group at the third position. Its IUPAC name is 3-hydroxy-5-phenylpentanoic acid, and it is also known by its CAS number 21080-41-1[1][2]. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical methodologies, and insights into its reactivity and stability, serving as a crucial resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-hydroxy-5-phenylvaleric acid is fundamental for its application in research and development. These properties influence its biological activity, formulation, and analytical characterization.

Core Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[2][3][4][5]
Molecular Weight 194.23 g/mol [3][4][5]
IUPAC Name 3-Hydroxy-5-phenylpentanoic acid[4][5]
CAS Number 21080-41-1[1][2][5]
Appearance Solid[5]
Melting Point 129 - 131 °C[5]
Boiling Point Not experimentally determined.
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.[6][7]
pKa Not experimentally determined.
XLogP3 1.4[3][4][5]
Hydrogen Bond Donor Count 2[3][4][5]
Hydrogen Bond Acceptor Count 3[3][4][5]
Rotatable Bond Count 5[3][4][5]

Synthesis of 3-Hydroxy-5-phenylvaleric Acid

The synthesis of 3-hydroxy-5-phenylvaleric acid can be achieved through various organic synthesis routes. One common approach involves the reduction of a corresponding keto acid. Below is a detailed protocol for a representative synthesis.

Experimental Protocol: Synthesis via Reduction of a Keto Ester

This protocol outlines a two-step process: the formation of a β-keto ester followed by its stereoselective reduction.

Step 1: Synthesis of Ethyl 3-oxo-5-phenylpentanoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl carbonate (1.1 eq) and heat the mixture to a gentle reflux.

  • Addition of Ketone: Slowly add a solution of 4-phenyl-2-butanone (1.0 eq) in ethanol through the dropping funnel.

  • Reaction: Continue refluxing the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-oxo-5-phenylpentanoate.

Step 2: Reduction to 3-Hydroxy-5-phenylvaleric Acid

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-oxo-5-phenylpentanoate (1.0 eq) in anhydrous methanol at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Quenching: Carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and adjust the pH to ~2.

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Extraction: After cooling, extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-hydroxy-5-phenylvaleric acid can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Keto Ester Formation cluster_step2 Step 2: Reduction and Hydrolysis A Sodium Ethoxide Formation B Enolate Formation with Diethyl Carbonate A->B C Addition of 4-phenyl-2-butanone B->C D Reaction (Reflux) C->D E Work-up and Extraction D->E F Purification E->F G Reduction with NaBH4 F->G Ethyl 3-oxo-5-phenylpentanoate H Quenching and Acidification G->H I Ester Hydrolysis (Reflux) H->I J Extraction I->J K Purification J->K L L K->L 3-Hydroxy-5-phenylvaleric Acid

Caption: Synthetic workflow for 3-hydroxy-5-phenylvaleric acid.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.15m5HAromatic protons (C₆H₅)
~4.10m1H-CH(OH)-
~2.80t2H-CH₂-Ph
~2.50d2H-CH₂-COOH
~1.90m2H-CH₂-CH(OH)-
~2.0-3.0br s1H-OH
10-12br s1H-COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~141Aromatic C (quaternary)
~128.5Aromatic CH
~128.3Aromatic CH
~126.0Aromatic CH
~68-CH(OH)-
~42-CH₂-COOH
~38-CH₂-CH(OH)-
~31-CH₂-Ph

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 3-hydroxy-5-phenylvaleric acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[8][9]. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds[8].

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration (20-50 mg) are recommended[8].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchHydroxyl group (-OH)
3300-2500 (broad)O-H stretchCarboxylic acid (-COOH)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
~1710C=O stretchCarboxylic acid (-COOH)
~1600, ~1495, ~1450C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid/Alcohol
~750, ~700C-H bendMonosubstituted benzene

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, for soluble samples, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell[10].

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure solvent should be recorded and subtracted from the sample spectrum[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Loss of Water: A significant fragment at m/z = 176, resulting from the loss of a water molecule from the molecular ion.

  • Loss of Carboxyl Group: A fragment at m/z = 149, corresponding to the loss of the -COOH group.

  • Benzylic Cleavage: A prominent peak at m/z = 91, corresponding to the tropylium ion (C₇H₇⁺), is a characteristic fragment for compounds containing a benzyl group[12][13][14].

  • Other Fragments: Other smaller fragments resulting from further cleavage of the aliphatic chain.

Experimental Protocol: GC-MS Analysis

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. Due to the presence of polar hydroxyl and carboxylic acid groups, derivatization is often necessary to increase volatility and improve chromatographic performance[15].

  • Derivatization: React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH and -COOH groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to separate the components of the sample[16].

  • MS Detection: The eluting compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode, and the mass spectrum is recorded.

Analytical Methodologies

The accurate quantification of 3-hydroxy-5-phenylvaleric acid in various matrices, such as biological fluids or reaction mixtures, requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a common approach for the analysis of phenolic acids and related compounds[12][17][18][19][20][21].

Experimental Protocol: HPLC-UV Analysis

  • Chromatographic System: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used[8].

  • Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent such as acetonitrile or methanol[18].

  • Detection: The UV detector is typically set at a wavelength where the phenyl group shows significant absorbance, such as 210 nm or 254 nm.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Quantification: A calibration curve is constructed by injecting standard solutions of 3-hydroxy-5-phenylvaleric acid at different known concentrations and plotting the peak area against the concentration. The concentration of the analyte in unknown samples can then be determined from this calibration curve.

HPLC_Workflow A Sample Preparation (Dissolution and Filtration) B Injection into HPLC System A->B C Separation on C18 Column B->C D Detection by UV-Vis Detector C->D E Data Acquisition and Chromatogram Generation D->E F Quantification using Calibration Curve E->F

Caption: General workflow for HPLC analysis.

Reactivity and Stability

The reactivity of 3-hydroxy-5-phenylvaleric acid is primarily dictated by its three functional groups: the carboxylic acid, the secondary alcohol, and the phenyl ring.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to a primary alcohol.

  • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified, or participate in ether formation.

  • Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the other functional groups.

Stability:

3-Hydroxy-5-phenylvaleric acid is expected to be a relatively stable compound under normal storage conditions. However, like many organic acids, it may be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and strong oxidizing or reducing agents. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods[22][23]. It is recommended to store the compound in a cool, dry, and dark place to minimize potential degradation.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, spectral analysis, and analytical methodologies for 3-hydroxy-5-phenylvaleric acid. While there are still gaps in the experimentally determined data for some properties, this guide consolidates the available information and provides robust protocols and predicted data to support researchers, scientists, and drug development professionals in their work with this important molecule. Further research to determine the experimental boiling point, pKa, and to acquire high-resolution spectral data would be a valuable contribution to the scientific literature.

References

Sources

Stereochemistry of β-hydroxy ketones in natural products

The Architect of Chirality: A Technical Guide to -Hydroxy Ketones in Natural Product Synthesis

Executive Summary

The

Part 1: The Biological Blueprint

Polyketide Synthases (PKS) and Stereocontrol

In nature, the stereochemistry of

1Ketoreductase (KR)
  • Mechanism: The KR domain reduces the

    
    -keto group (tethered to the Acyl Carrier Protein) using NADPH.
    
  • Stereochemical Outcome: The specific orientation of the substrate in the KR active site determines whether the resulting alcohol is ‘L’ or ‘D’.

  • Relevance: Understanding this biosynthetic logic has led to "combinatorial biosynthesis," where researchers swap KR domains to engineer novel macrolide analogues.

Part 2: Synthetic Methodologies (The "How-To")

To replicate or modify nature's precision, three primary methodologies are employed. Selection depends on the substrate complexity and the required stereochemical outcome.

Substrate Control: The Evans Aldol Reaction

The gold standard for absolute stereocontrol. It relies on a chiral auxiliary (oxazolidinone) to enforce a rigid transition state.[2]

  • The Logic: The reaction proceeds via the Zimmerman-Traxler Transition State , a six-membered chair-like structure formed by the chelation of the boron enolate and the aldehyde.[3]

  • Causality:

    • Boron Enolates: The short B-O bond creates a tight transition state, maximizing stereodifferentiation.

    • 
      -Enolates:  Kinetic enolization with 
      
      
      and amine bases almost exclusively yields the
      
      
      -enolate.
    • Outcome:

      
      -enolates via Zimmerman-Traxler TS yield Syn -aldol products (Evans-Syn).[3]
      
Lewis Acid Control: The Mukaiyama Aldol

This method decouples enolate formation from the addition step, allowing for "Open" vs. "Closed" transition state engineering.[4]

Lewis AcidTransition StateDominant InteractionStereochemical Outcome

Closed (Cyclic) Chelation between aldehyde & enolate oxygenSyn (via Z-enolate)

Open (Acyclic) Dipole minimization (Cornforth/Felkin-Anh)Anti (typically)
Catalytic Control: Noyori Asymmetric Hydrogenation

For converting


  • Mechanism: Uses a Ru(II)-BINAP complex.[5][6] The rapid racemization of the

    
    -keto ester combined with a fast, stereoselective hydrogenation of one enantiomer leads to a single diastereomer with high enantioselectivity.
    

Part 3: Analytical Validation (The Rychnovsky Method)

Trustworthiness: You cannot rely solely on optical rotation. The Rychnovsky Acetonide Method is the self-validating standard for determining the relative stereochemistry of 1,3-diols (derived from

The Principle

The

7

  • Syn-1,3-diol Acetonide: Adopts a Chair conformation.[8]

    • One methyl is axial, one is equatorial.[8]

    • Signal: Distinct shifts at ~19 ppm (axial) and ~30 ppm (equatorial).[8]

  • Anti-1,3-diol Acetonide: Adopts a Twist-Boat conformation to avoid diaxial interactions.

    • Methyls are in similar environments.

    • Signal: Both methyls cluster at ~25 ppm .

Part 4: Experimental Protocols

Protocol A: Evans Syn-Aldol Reaction

Standard Operating Procedure for High-Fidelity Synthesis

  • Enolization:

    • To a flame-dried flask under

      
      , add oxazolidinone imide (1.0 equiv) in dry 
      
      
      . Cool to -78°C.
    • Add

      
       (1.1 equiv) dropwise, followed by 
      
      
      (1.2 equiv).
    • Critical Step: Stir at 0°C for 30 min to ensure complete formation of the

      
      -enolate . Re-cool to -78°C.
      
  • Aldol Addition:

    • Add the aldehyde (1.1 equiv) dropwise. Stir at -78°C for 1 h, then warm to 0°C over 1 h.

  • Workup (Oxidative):

    • Quench with pH 7 buffer/MeOH (1:3).

    • Add 30%

      
       (solution in MeOH) to cleave the B-O bond. Caution: Exothermic.
      
  • Purification: Flash chromatography.

Protocol B: Rychnovsky Analysis Setup
  • Reduction: Treat the

    
    -hydroxy ketone with 
    
    
    or
    
    
    to generate the 1,3-diol.
  • Protection: React the diol with 2,2-dimethoxypropane and catalytic CSA (Camphorsulfonic acid) in acetone.

  • Analysis: Acquire a

    
     NMR spectrum. Compare C-Me signals against the 19/30 vs. 25/25 rule.
    

Part 5: Visualization

Diagram 1: The Zimmerman-Traxler Transition State

Visualizing the link between Enolate Geometry and Product Stereochemistry.

ZimmermanTraxlercluster_0Reagentscluster_1Transition State (TS)cluster_2OutcomeImideOxazolidinone ImideZ_EnolateZ-Enolate Formed(Kinetic Control)Imide->Z_Enolate EnolizationBaseBu2BOTf / Et3NBase->Z_EnolateAldehydeAldehyde (R-CHO)Chair_TSChair-Like TS(Boron Chelation)Aldehyde->Chair_TSZ_Enolate->Chair_TS + AldehydeSyn_AldolSyn-Aldol Product(Evans-Syn)Chair_TS->Syn_Aldol R groups Equatorial

Caption: The rigid Boron-mediated chair transition state translates Z-enolate geometry directly into Syn-aldol stereochemistry.

Diagram 2: Methodology Decision Matrix

A logic flow for selecting the correct synthetic strategy.

AldolDecisionStartTarget: Beta-Hydroxy KetoneIsChiralIs Absolute Stereocontrol Required?Start->IsChiralAuxiliaryCan you use a Chiral Auxiliary?IsChiral->AuxiliaryYesMukaiyamaUse Mukaiyama Aldol(Lewis Acid Control)IsChiral->MukaiyamaNo (Relative Only)EvansUse Evans Aldol(Syn-Selective)Auxiliary->EvansYes (Stoichiometric OK)CatalyticIs the substrate a Beta-Keto Ester?Auxiliary->CatalyticNo (Catalytic Preferred)NoyoriUse Noyori Hydrogenation(DKR)Catalytic->NoyoriYesCatalytic->MukaiyamaNoMuk_TypeDesired Relative Stereochem?Mukaiyama->Muk_TypeTiCl4Use TiCl4(Chelation -> Syn)Muk_Type->TiCl4SynBF3Use BF3-OEt2(Dipole -> Anti)Muk_Type->BF3Anti

Caption: Strategic workflow for selecting aldol methodologies based on stereochemical requirements and substrate tolerance.

References

  • Evans, D. A., et al. (1981). "Stereoselective Aldol Condensations." Journal of the American Chemical Society.[2]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990).[9] "Stereochemistry of Alternating Polyol Chains: 13C NMR Analysis of 1,3-Diol Acetonides." Tetrahedron Letters.

  • Noyori, R., et al. (2001).[5] "Asymmetric Hydrogenation of β-Keto Esters." Angewandte Chemie International Edition.

  • Mukaiyama, T. (1982). "The Mukaiyama Aldol Reaction."[4][10][11][12][13] Organic Reactions.[2][3][5][10][13][14]

  • Keatinge-Clay, A. T. (2012).[15] "The Stereochemistry of Polyketide Biosynthesis." Natural Product Reports.

Introduction: The Strategic Importance of a Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Hydroxy-5-phenylpentanoic Acid: Synthesis, Applications, and Methodologies

(R)-3-Hydroxy-5-phenylpentanoic acid is a valuable chiral building block, or synthon, in the landscape of modern organic and medicinal chemistry.[1][2] Its structure, featuring a hydroxyl group at the C-3 position with a defined (R) stereochemistry and a phenyl group separated by a flexible alkyl chain, makes it a highly versatile precursor for synthesizing complex, high-value molecules.[1] This guide provides a comprehensive overview of its synthesis, applications, and the underlying chemical principles for researchers and drug development professionals.

Initially identified as a monomeric unit in bacterially-derived polyhydroxyalkanoates (PHAs), its hydroxyl group, consistently in the R configuration, offers a reliable starting point for stereospecific chemical modifications.[1] Furthermore, it has been isolated from natural sources like the leaves of Populus balsamifera (balsam poplar).[1] Its primary utility lies in its role as a precursor to a class of natural products known as diarylpentanoids and diarylheptanoids, many of which exhibit significant anti-tumor, anti-inflammatory, and antioxidant properties.[1][3]

PART 1: Stereoselective Synthesis – A Tale of Two Strategies

Achieving high enantiomeric purity is paramount when synthesizing chiral molecules for pharmaceutical applications. The synthesis of the (R)-enantiomer of 3-hydroxy-5-phenylpentanoic acid is typically approached through two main strategies: asymmetric chemical synthesis and enzymatic (or chemoenzymatic) methods.

Asymmetric Chemical Synthesis: The Power of Chiral Auxiliaries

Asymmetric synthesis creates the desired stereocenter directly, avoiding the 50% material loss inherent in resolving a racemic mixture.[1]

  • The Evans Aldol Reaction: This is a cornerstone method for creating acyclic stereocenters with high predictability and reliability.[1] The strategy employs a chiral auxiliary, such as an (S)-N-acetyloxazolidinone, which is temporarily attached to the acetyl group. This auxiliary sterically directs the approach of an aldehyde (in this case, 3-phenylpropanal) to the enolate, leading to the preferential formation of one diastereomer. For the synthesis of the related (S)-enantiomer, the (R)-N-acetyloxazolidinone is used.[3][4][5] Following the aldol addition, the two resulting diastereomers can be separated by standard column chromatography. The final step involves the hydrolytic cleavage of the auxiliary to release the desired enantiomerically pure β-hydroxy acid.[3][4][5]

Enzymatic and Chemoenzymatic Methods: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[6][7] Enzymes operate under mild conditions and exhibit exquisite stereoselectivity.

  • Enzymatic Kinetic Resolution: This technique starts with a racemic mixture of 3-hydroxy-5-phenylpentanoic acid or its ester. An enzyme, typically a lipase such as Candida antarctica Lipase B (CALB), is used to selectively acylate or hydrolyze one enantiomer, leaving the other untouched.[7][8] For example, in the presence of an acyl donor, a lipase might selectively acylate the (S)-enantiomer, allowing the unreacted (R)-enantiomer to be easily separated. This method is highly effective, often yielding enantiomeric excess (ee) values greater than 99%.[7]

  • Asymmetric Reduction: An alternative strategy involves the asymmetric reduction of a keto-acid precursor, ethyl 5-phenyl-3-oxopentanoate. Ketoreductase (KRED) enzymes can stereoselectively reduce the ketone to the corresponding (R)-hydroxyl group with high fidelity.[7]

The convergence of these strategies has led to the development of chemoenzymatic synthesis, which leverages the strengths of both chemical and enzymatic steps to create more efficient and sustainable synthetic routes.[6]

PART 2: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the enantiomer, (S)-3-hydroxy-5-phenylpentanoic acid, via the Evans Aldol reaction, which is well-documented and illustrates the core principles that can be adapted for the (R)-enantiomer by selecting the appropriate starting chiral auxiliary.

Protocol 1: Asymmetric Synthesis via Evans Aldol Addition

This protocol is adapted from the practical preparation of the (S)-enantiomer and demonstrates a robust method for achieving high diastereoselectivity.[3][4]

Step 1: Aldol Addition

  • To a stirred solution of (R)-N-acetyloxazolidinone (1 equivalent) in anhydrous methylene chloride (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 2 equivalents).

  • After 10 minutes, add diisopropylethylamine (i-Pr₂NEt, 2 equivalents) and stir for 1 hour at -78 °C.

  • Add 3-phenylpropanal (2 equivalents) to the reaction mixture.

  • Maintain the reaction at -78 °C for 5 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting diastereomers via silica gel column chromatography to isolate the desired (3′S,4R)-imide.

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the purified (3′S,4R)-imide (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (4:1 ratio).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 1.5 equivalents) followed by 30 wt% hydrogen peroxide (H₂O₂, 4.5 equivalents).

  • Stir the reaction at 0 °C for 6 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution and remove the THF under reduced pressure.

  • Wash the aqueous layer with CH₂Cl₂ to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 using 1N hydrochloric acid (HCl).

  • Extract the product, (S)-3-hydroxy-5-phenylpentanoic acid, with diethyl ether (Et₂O).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate to yield the final product as a white solid.[3][4]

PART 3: Visualization of Key Processes

Visual diagrams are essential for understanding complex chemical workflows and relationships.

Evans_Aldol_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification & Cleavage Aux (R)-Acetyloxazolidinone (Chiral Auxiliary) Enolate Titanium Enolate Formation Aux->Enolate TiCl₄, i-Pr₂NEt Ald 3-Phenylpropanal Aldol Diastereoselective Aldol Addition Ald->Aldol Enolate->Aldol Stereocontrol Sep Chromatographic Separation of Diastereomers Aldol->Sep Crude Product Cleave Auxiliary Cleavage (LiOH / H₂O₂) Sep->Cleave Desired Diastereomer Final (S)-3-Hydroxy-5- phenylpentanoic Acid Cleave->Final

Caption: Workflow for the Evans Aldol Synthesis.

Chemoenzymatic_Strategy Racemic Racemic 3-Hydroxy-5- phenylpentanoic Acid Ester Enzyme Enzymatic Kinetic Resolution (e.g., Lipase) Racemic->Enzyme Sep Separation Enzyme->Sep R_Enantiomer (R)-Enantiomer (Unreacted) Sep->R_Enantiomer Isolated S_Product (S)-Enantiomer (Acylated Product) Sep->S_Product Isolated Hydrolysis Chemical Hydrolysis S_Product->Hydrolysis S_Enantiomer (S)-Enantiomer Hydrolysis->S_Enantiomer

Sources

Methodological & Application

Application Note: A Robust and Scalable Asymmetric Synthesis of (R)-3-Hydroxy-5-phenylpentanoic Acid via Biocatalytic Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (R)-3-Hydroxy-5-phenylpentanoic acid is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. Its stereospecific synthesis is of critical importance, as the biological activity of the final drug substance is often dependent on a single enantiomer. This application note provides a detailed, two-stage protocol for the asymmetric synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid, commencing with the preparation of a prochiral β-keto ester, followed by a highly enantioselective biocatalytic reduction. The methodology emphasizes practical, field-proven techniques suitable for research and process development environments, ensuring high yield and excellent optical purity. We provide a comprehensive guide, including step-by-step protocols, explanations for experimental choices, and comparative data on alternative synthetic strategies.

Synthetic Strategy and Rationale

The synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid is most effectively approached in two primary stages. This strategy decouples the construction of the carbon skeleton from the critical, stereochemistry-defining step.

  • Stage 1: Synthesis of Prochiral Precursor. The synthesis begins with the preparation of ethyl 3-oxo-5-phenylpentanoate. This β-keto ester serves as the ideal prochiral substrate for the subsequent asymmetric reduction. A robust method for its synthesis is the alkylation of the dianion of ethyl acetoacetate[1].

  • Stage 2: Enantioselective Ketone Reduction. The core of the asymmetric synthesis lies in the reduction of the C3 ketone of ethyl 3-oxo-5-phenylpentanoate to the corresponding (R)-alcohol. While highly efficient transition-metal catalysts exist for this transformation[2][3], we will focus on a biocatalytic approach using whole cells of Saccharomyces cerevisiae (Baker's Yeast). This method offers several distinct advantages:

    • High Enantioselectivity: Many yeast strains contain alcohol dehydrogenases that follow Prelog's rule, preferentially delivering a hydride to the Re-face of the carbonyl, yielding the desired (R)-alcohol with high enantiomeric excess (ee)[4].

    • Mild and Sustainable Conditions: The reaction is performed in an aqueous medium at or near room temperature, avoiding the need for harsh reagents, high pressures, or expensive metal catalysts.

    • Operational Simplicity: The protocol is straightforward and does not require specialized equipment, making it highly accessible.

The final step involves the basic hydrolysis (saponification) of the resulting ethyl ester to yield the target carboxylic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction & Hydrolysis A Ethyl Acetoacetate + Benzyl Chloride B Ethyl 3-oxo-5-phenylpentanoate A->B Alkylation [2] C Ethyl (R)-3-hydroxy-5-phenylpentanoate B->C Biocatalytic Reduction (S. cerevisiae) [5] D (R)-3-Hydroxy-5-phenylpentanoic Acid C->D Saponification [7]

Caption: Overall workflow for the synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 3-oxo-5-phenylpentanoate (Prochiral Precursor)

This protocol is adapted from a standard organic synthesis procedure for the alkylation of ethyl acetoacetate[1]. The method involves the generation of a dianion to ensure selective alkylation at the γ-position.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
Sodium Hydride (NaH)60% dispersion in mineral oilStandardHighly reactive with water. Handle under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousStandardMust be dry.
Ethyl Acetoacetate≥99%Standard
n-Butyllithium (n-BuLi)1.6 M in hexanesStandardPyrophoric. Handle with extreme care.
Benzyl Chloride≥99%StandardLachrymator.
Diethyl EtherAnhydrousStandard
Hydrochloric Acid (HCl)ConcentratedStandard
Magnesium Sulfate (MgSO₄)AnhydrousStandardFor drying.

Procedure

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (20.9 g, 0.435 mol of 60% dispersion) to 40 mL of anhydrous THF in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add a solution of ethyl acetoacetate (50 mL, 0.395 mol) in 200 mL of anhydrous THF dropwise to the NaH suspension with stirring. After the addition is complete, stir the resulting solution for 15 minutes at 0 °C.

  • Dianion Generation: Add n-butyllithium (230 mL, 1.95 M in hexane; 0.45 mol) dropwise to the reaction mixture at 0 °C. The solution will turn a distinct orange color. Stir for an additional 15 minutes.

  • Alkylation: Add a solution of benzyl chloride (67.5 mL, 0.59 mol) in 100 mL of anhydrous diethyl ether dropwise. After addition, remove the ice bath and allow the reaction to warm to room temperature over approximately 1.5 hours with continuous stirring.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a mixture of concentrated HCl (50 mL) in water (100 mL). Transfer the mixture to a separatory funnel and add 250 mL of ether.

  • Extraction: Separate the layers and extract the aqueous layer three times with 150 mL portions of ether.

  • Washing and Drying: Combine all organic layers and wash with water until the aqueous wash is neutral to pH paper. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting yellow oil by vacuum distillation (b.p. 118-126 °C at 0.7 mmHg) to yield ethyl 3-oxo-5-phenylpentanoate as a colorless oil[1].

Senior Application Scientist's Note: The use of two strong bases (NaH followed by n-BuLi) is critical. NaH is strong enough to deprotonate the acidic α-protons between the two carbonyls. The much stronger n-BuLi then deprotonates the less acidic γ-protons, forming the dianion. Alkylation occurs preferentially at the more nucleophilic γ-carbon, preventing self-condensation and leading to the desired product. Anhydrous conditions are paramount to prevent quenching of the strong bases.

Protocol 2.2: Asymmetric Bioreduction to Ethyl (R)-3-hydroxy-5-phenylpentanoate

This protocol utilizes readily available active dry baker's yeast for the enantioselective reduction of the keto ester.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
Active Dry Baker's YeastFood GradeLocal SupplierE.g., Fleischmann's or similar.
Sucrose (Table Sugar)Food GradeLocal SupplierEnergy source and cofactor regeneration.
Deionized Water
Ethyl 3-oxo-5-phenylpentanoateAs prepared in 2.1
Celite® 545StandardFilter aid.
Ethyl AcetateReagent GradeStandardFor extraction.

Procedure

  • Yeast Activation: In a 2 L Erlenmeyer flask, dissolve sucrose (80 g) in 800 mL of warm (35-40 °C) deionized water. Add active dry baker's yeast (100 g) and stir gently. Allow the culture to ferment for 30-60 minutes at room temperature, or until vigorous CO₂ evolution is observed.

  • Substrate Addition: Add a solution of ethyl 3-oxo-5-phenylpentanoate (5.0 g, 22.7 mmol) in 10 mL of ethanol to the fermenting yeast culture.

  • Reduction Reaction: Cover the flask with a cotton plug or perforated foil to allow CO₂ to escape. Stir the mixture at room temperature (25-30 °C) using a magnetic stirrer at a moderate speed for 48-72 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). To do this, extract a 1 mL aliquot of the reaction mixture with 1 mL of ethyl acetate, dry the organic layer, and analyze. The product will have a lower Rf value (more polar) than the starting ketone.

  • Work-up and Filtration: Once the reaction is complete, add an equal volume of ethyl acetate (~800 mL) to the flask and stir for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the yeast cells. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a large separatory funnel. Separate the layers and extract the aqueous layer twice more with 200 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (R)-3-hydroxy-5-phenylpentanoate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure hydroxy ester.

  • Enantiomeric Excess (ee) Determination: The optical purity of the product must be determined using chiral HPLC or chiral GC analysis.

Senior Application Scientist's Note: The sucrose serves a dual purpose: it provides an energy source for the yeast and, more importantly, its metabolism regenerates the NADPH cofactor required by the alcohol dehydrogenase enzymes to perform the reduction. The reaction can sometimes be slow; patience and consistent monitoring are key. The enantioselectivity of the reduction can be highly dependent on the specific strain of yeast used[4][5].

Protocol 2.3: Saponification to (R)-3-Hydroxy-5-phenylpentanoic Acid

This final step hydrolyzes the ester to the desired carboxylic acid. The protocol is adapted from a similar transformation[6][7].

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl (R)-3-hydroxy-5-phenylpentanoateAs prepared in 2.2
Lithium Hydroxide (LiOH)Reagent GradeStandard
Tetrahydrofuran (THF)Reagent GradeStandard
Deionized Water
Hydrochloric Acid (HCl)1 MStandardFor acidification.
Dichloromethane (CH₂Cl₂)Reagent GradeStandardFor extraction.

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl (R)-3-hydroxy-5-phenylpentanoate (e.g., 2.0 g, 9.0 mmol) in a mixture of THF (40 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide (0.43 g, 18.0 mmol) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Work-up: Remove the THF under reduced pressure. Wash the remaining aqueous solution with dichloromethane (2 x 20 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (R)-3-Hydroxy-5-phenylpentanoic acid as a solid[8]. The product can be further purified by recrystallization if necessary.

Comparative Analysis of Asymmetric Reduction Methods

While the biocatalytic route with Baker's Yeast is robust and accessible, other methods offer different advantages in terms of reaction time, catalyst loading, and substrate scope.

MethodCatalyst / BiocatalystTypical Yield (%)Typical ee (%)Key Conditions & RationaleReference(s)
Biocatalysis Saccharomyces cerevisiae60-85>95Aqueous, RT. Green and inexpensive but requires long reaction times and large volumes.[4][5][9]
Biocatalysis Isolated ADH Enzymes90-99>99Cell-free system allows for higher substrate concentration and purity. Requires cofactor and regeneration system (e.g., isopropanol).[10][11][12]
Chemo-catalysis Ru-BINAP Complexes91-9987-99Homogeneous catalysis under H₂ pressure. Highly efficient with broad substrate scope but requires precious metal catalyst and specialized equipment.[2]
Chemo-catalysis Ir-SpiroPAP Complexes93-9895-99.8Extremely high turnover numbers (TONs) possible under mild H₂ pressure. Represents a highly active state-of-the-art system.[13]

Mechanistic Insight: The Origin of Stereoselectivity

The enantioselectivity of the biocatalytic reduction is controlled by the three-dimensional structure of the enzyme's active site.

G cluster_0 Enzyme Active Site Enzyme Alcohol Dehydrogenase Substrate Ethyl 3-oxo-5-phenylpentanoate (Prochiral Ketone) Product Ethyl (R)-3-hydroxy-5-phenylpentanoate Substrate->Product Reduction Hydride Hydride (H⁻) from NADPH Hydride->Substrate Attack on Re-face (Prelog's Rule)

Caption: Conceptual diagram of stereoselective reduction within an enzyme active site.

The enzyme binds the β-keto ester in a specific orientation. Large and small substituent pockets in the active site dictate that the phenylpropyl group and the ethoxycarbonylmethyl group fit in a sterically favored manner. This orientation exposes one of the two prochiral faces of the carbonyl group (the Re-face) to the nicotinamide cofactor (NADPH). A hydride ion is then delivered stereospecifically to this face, resulting in the formation of the (R)-alcohol.

References

  • A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. Benchchem. 2

  • Synthesis of Ethyl 3-oxo-5-phenylpentanoate. PrepChem.com. 1

  • Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters. Chemical Communications (RSC Publishing). 14

  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. 13

  • Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts. ResearchGate.

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC.

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC.

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. ResearchGate.

  • ethyl 3-oxo-5-phenylpentanoate. Guidechem.

  • Studies on the stereochemical control of fermenting baker's yeast mediated reductions: some 3- and 4-oxo esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate.

  • BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO. ijpsr.com.

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online.

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI.

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC.

  • Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. Catalysis Science & Technology (RSC Publishing).

  • Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate and (S)-2-Hydroxymethylbutanoate. ResearchGate.

  • Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI.

  • Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. PMC.

  • Addition of 1,3-Dicarbonyl Compounds to Alkynes Catalyzed by In(OTf)3: An Efficient Synthesis of 2-Alkenyl-1,3-Dicarbonyl Compounds. Organic Syntheses.

  • Process development of enantioselective 3-oxo ester reduction by baker's yeast. TU Delft.

  • One-pot Synthesis of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one (4) from (-)-(α)-pinene (5). Organic Syntheses.

  • (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid. Chem-Impex.

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed.

  • Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. ResearchGate.

  • ethyl 3-oxo-5-phenylpentanoate. Stenutz.

  • (R)-3-Hydroxy-5-phenylpentanoic acid. PubChem.

  • 3-hydroxy-5-phenylpentanoic acid 21080-41-1 wiki. Guidechem.

  • Asymmetric synthesis – Knowledge and References. Taylor & Francis.

Sources

Evans aldol addition for chiral acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-EA Topic: Precision Synthesis of


-Chiral 

-Hydroxy Acids via Evans Aldol Addition Date: October 26, 2025 Author: Senior Application Scientist, Chemical Development Group

Executive Summary

The Evans Aldol addition is the industry-standard methodology for constructing


-chiral 

-hydroxy carbonyls with high diastereomeric excess (

). By utilizing chiral oxazolidinone auxiliaries, researchers can translate stereochemical information from amino acid-derived scaffolds (Valine, Phenylalanine) into new carbon-carbon bonds.

This guide details the Boron-mediated Syn-Aldol protocol, the most robust variant of this reaction class. It specifically addresses the "black box" of the transition state, provides a self-validating experimental workflow, and includes critical safety protocols for the hydrolytic cleavage step often overlooked in standard literature.

Mechanistic Insight: The Zimmerman-Traxler Model

To achieve high fidelity in drug development, one must understand why the reaction works. The stereoselectivity of the Evans Aldol is governed by the Zimmerman-Traxler transition state , a six-membered chair-like assembly.[1][2]

Stereochemical Logic
  • Enolization: The Lewis acid (Dibutylboron triflate,

    
    ) and base (DIPEA) generate the (Z)-enolate  exclusively. The boron atom coordinates to the imide oxygen, locking the geometry.
    
  • Facial Selectivity: The chiral auxiliary (e.g., Evans oxazolidinone) exerts steric bulk, forcing the aldehyde to approach from the less hindered face.

  • Transition State: The boron atom chelates both the enolate oxygen and the aldehyde oxygen. To minimize 1,3-diaxial interactions, the aldehyde substituent (

    
    ) adopts an equatorial position.
    

This rigid assembly ensures that (Z)-enolates yield Syn-aldol products .

EvansMechanism cluster_logic Stereocontrol Logic Start Acyl Oxazolidinone Reagents Bu2BOTf / DIPEA (-78°C) Start->Reagents Enolate (Z)-Enolate (Boron Chelated) Reagents->Enolate Enolization TS Zimmerman-Traxler TS (Chair-like, Rigid) Enolate->TS + Aldehyde (R-CHO) Product Syn-Aldol Adduct (>99:1 dr) TS->Product C-C Bond Formation

Figure 1: Mechanistic flow from precursor to syn-aldol adduct via the rigid Zimmerman-Traxler transition state.

Protocol A: Boron-Mediated Syn-Aldol Addition

Objective: Synthesis of the syn-aldol adduct from an acylated oxazolidinone and an aldehyde.

Reagents & Preparation
  • Substrate: N-Propionyloxazolidinone (1.0 equiv)

  • Lewis Acid:

    
     (1.1 equiv, 1.0 M in DCM). Note: Freshly distilled or high-grade commercial source is critical.
    
  • Base: DIPEA (Hunig's Base) (1.2 equiv).

  • Electrophile: Aldehyde (1.1–1.2 equiv).

  • Solvent: Anhydrous DCM (

    
    ).[3]
    
Step-by-Step Methodology
  • Enolization (The Critical Setup):

    • Charge a flame-dried flask with the acylated oxazolidinone and DCM under

      
      . Cool to 0°C .[3]
      
    • Add

      
       dropwise. Observation: Solution may turn slightly yellow.[3]
      
    • Add DIPEA dropwise. Observation: Solution often deepens in color.

    • Cool to -78°C (Dry ice/acetone bath) and stir for 30 minutes. This ensures complete formation of the (Z)-enolate.

  • Aldehyde Addition:

    • Add the aldehyde (neat or in minimal DCM) dropwise down the side of the flask to pre-cool it before it hits the reaction mixture.

    • Stir at -78°C for 30–60 minutes.

    • Allow the reaction to warm to 0°C over 1 hour. Causality: Warming drives the reaction to completion but must be done after the initial addition to preserve kinetic control.

  • Oxidative Workup (Essential):

    • Why? The B-O bond is strong. Standard aqueous extraction will not break the boron chelate, leading to poor recovery and emulsions.

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add MeOH (3 mL/mmol).

    • Cautiously add 30%

      
       (3 equiv) at 0°C. Exothermic!
      
    • Stir vigorously at room temperature for 1 hour.

  • Isolation:

    • Concentrate to remove MeOH/DCM.

    • Extract with EtOAc.[4] Wash with 5%

      
       and brine.
      
    • Dry over

      
       and concentrate.
      

Self-Validation Check:

  • 
     NMR:  Check the "aldol proton" (CH-OH). For syn-aldols, the coupling constant 
    
    
    
    is typically 2.0–5.0 Hz . (Anti-aldols show
    
    
    Hz).

Protocol B: Chiral Auxiliary Cleavage (Hydrolysis)

Objective: Hydrolysis of the auxiliary to yield the free chiral


-hydroxy acid.

Safety Alert (E-E-A-T): Recent process safety studies indicate that ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 cleavage can generate 

gas due to the instability of the intermediate peracid [1].[5][6] On a large scale (>10g), ensure adequate venting and inert gas sweep.
Reagents
  • Substrate: Aldol Adduct (1.0 equiv).

  • Reagents:

    
     (2.0 equiv), 
    
    
    
    (30%, 4.0 equiv).
  • Solvent: THF/Water (3:1).

Methodology
  • Dissolve the aldol adduct in THF/Water and cool to 0°C .

  • Add

    
     first. Mechanistic Note: This forms the hydroperoxide anion (
    
    
    
    ), which is more nucleophilic than
    
    
    (alpha-effect) and attacks the exocyclic carbonyl preferentially, preventing ring opening of the auxiliary.
  • Add

    
     solution dropwise.
    
  • Monitor by TLC until the starting material is consumed (typically < 1 hour).

  • Quench: Add saturated

    
     to destroy excess peroxide. Test with starch-iodide paper to confirm peroxide removal.
    
  • Recovery:

    • Evaporate THF.

    • Extract with DCM (3x).[3] The Auxiliary is in the Organic Layer. (Recycle this!).

    • Acidify the aqueous layer (pH 2) with HCl.

    • Extract the aqueous layer with EtOAc.[3] The Chiral Acid is in this Organic Layer.

Workflow Visualization

Workflow cluster_reaction Phase 1: Synthesis cluster_cleavage Phase 2: Cleavage & Recovery Start Acyl Oxazolidinone Step1 1. Bu2BOTf, DIPEA, -78°C (Enolization) Start->Step1 Step2 2. Aldehyde Addition (Kinetic Control) Step1->Step2 Step3 3. H2O2/MeOH Workup (Boron Cleavage) Step2->Step3 Intermed Syn-Aldol Adduct Step3->Intermed Cleave LiOH / H2O2 (Hydrolysis) Intermed->Cleave Partition Phase Separation Cleave->Partition Recycle Organic Layer: Recovered Auxiliary Partition->Recycle DCM Extract Product Aqueous Layer (Acidified): Chiral Beta-Hydroxy Acid Partition->Product EtOAc Extract (after HCl)

Figure 2: Operational workflow separating the synthesis phase from the cleavage/recovery phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor quality

(triflic acid contamination).
Distill

before use or use a fresh ampoule. Ensure strictly anhydrous conditions.
Poor Diastereoselectivity Reaction temperature rose above -78°C during enolization.Maintain -78°C strictly during base addition. Ensure enolization is complete (30 min) before adding aldehyde.
Emulsion during Workup Incomplete oxidation of Boron.Increase

amount or stirring time during the oxidative workup. Ensure pH is neutral/buffered.
Ring Opening of Auxiliary Hydrolysis performed without

or with insufficient peroxide.
Always add

before

. The hydroperoxide anion is the required nucleophile.

References

  • Evans, D. A., et al. (1981).[7] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

  • Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 23(8), 1746–1751. Link

  • Heathcock, C. H. (1991).[7] "The Aldol Reaction: Acid and General Base Catalysis." In Comprehensive Organic Synthesis, Vol 2. Pergamon Press. Link

Sources

Protocol for Weinreb amide synthesis from (S)-3-hydroxy-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Weinreb Amides from (S)-3-Hydroxy-5-Phenylpentanoic Acid

Executive Summary

This guide details the protocol for converting (S)-3-hydroxy-5-phenylpentanoic acid (a key chiral building block often associated with statin and polyketide synthesis) into its corresponding Weinreb amide (N-methoxy-N-methylamide).

The Core Challenge: The substrate contains a free secondary hydroxyl group at the


-position. Standard acid chloride activation methods (e.g., 

,

) are contraindicated due to the high risk of O-acylation (polymerization) or

-elimination
(dehydration) to form the

-unsaturated system.

The Solution: This protocol utilizes EDC/HOBt coupling chemistry.[1][2][3] This method ensures chemoselectivity—preferentially forming the amide bond over the ester—while preserving the stereochemical integrity of the


-hydroxyl center.

Strategic Analysis & Reaction Mechanics

Why Weinreb Amides?

The Weinreb amide is synthesized here to serve as a stable "masked ketone." Unlike standard esters, the Weinreb amide forms a stable 5-membered chelate with organometallic reagents (Grignard or Organolithium), preventing the "over-addition" that typically leads to tertiary alcohols.

Chemoselectivity (The "Free Hydroxyl" Problem)

The success of this reaction relies on Kinetic Control .

  • Activation: The carboxylic acid is activated as an O-acylisourea (via EDC) and then immediately trans-esterified to an HOBt-active ester .

  • Nucleophilic Attack: The N,O-dimethylhydroxylamine (Weinreb amine) is a potent nucleophile. It attacks the HOBt-ester significantly faster than the substrate's own secondary hydroxyl group can attack intermolecularly (dimerization) or intramolecularly (lactonization).

  • Suppression of Elimination: The mild acidity of HOBt (

    
    ) buffers the reaction, preventing the base-catalyzed 
    
    
    
    -elimination of the hydroxyl group.
Mechanistic Visualization

WeinrebMechanism Substrate (S)-3-hydroxy-5- phenylpentanoic acid Intermediate1 O-Acylisourea (Unstable) Substrate->Intermediate1 + EDC EDC EDC (Activator) ActiveEster HOBt-Active Ester (Chemoselective) Intermediate1->ActiveEster + HOBt (Prevents O-Acyl rearrangement) Side Lactone/Elimination Intermediate1->Side Blocked by HOBt HOBt HOBt (Additive) Product Weinreb Amide (Target) ActiveEster->Product + Amine (Fast Kinetics) Amine Weinreb Amine (Nucleophile)

Figure 1: Mechanistic pathway highlighting the role of HOBt in preventing side reactions.

Experimental Protocol

Method A: EDC/HOBt Coupling (Recommended)

Best for: High-value chiral substrates where stereochemical preservation is paramount.

Reagents & Stoichiometry:

ComponentRoleEquiv.MW ( g/mol )Notes
Substrate Starting Material1.0194.23(S)-3-hydroxy-5-phenylpentanoic acid
EDC·HCl Coupling Agent1.2191.70Water-soluble carbodiimide
HOBt Additive1.2135.12Anhydrous preferred
N,O-DMHA·HCl Amine Source1.297.55Weinreb salt
NMM Base3.0101.15N-Methylmorpholine (mild base)
DCM Solvent----Anhydrous, 0.1 M conc.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve (S)-3-hydroxy-5-phenylpentanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of ~0.1 M.

  • Activation (0°C): Cool the solution to 0°C in an ice bath. Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv). Stir for 15–20 minutes.

    • Observation: The mixture may become slightly heterogeneous; this is normal.

  • Amine Addition: In a separate vial, mix N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) with N-methylmorpholine (NMM) (3.0 equiv) in a minimal amount of DCM. Add this suspension dropwise to the main reaction flask at 0°C.

    • Note: 3.0 equivalents of base are required: 1.0 to neutralize the Weinreb salt, 1.0 to neutralize the EDC·HCl, and 1.0 to act as the proton scavenger for the reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid) or

      
       (active for alcohol/phenyl). Look for the disappearance of the acid spot (baseline) and appearance of the amide (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Dilute with excess DCM.

    • Wash 1: 10% Citric Acid or 1M HCl (Cold) – Removes EDC urea and unreacted amine. Keep this brief to avoid dehydrating the

      
      -hydroxyl.
      
    • Wash 2: Saturated

      
       – Removes HOBt and unreacted acid.
      
    • Wash 3: Brine.[4]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: CDI Coupling (Alternative)

Best for: Scale-up or cost-sensitive applications where HOBt removal is difficult.

  • Dissolve Substrate (1.0 equiv) in DCM/THF (1:1).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion at 0°C.

  • Gas Evolution: Stir at RT for 30–45 mins until

    
     evolution ceases (activation complete).
    
  • Add N,O-DMHA·HCl (1.2 equiv). Note: No extra base is strictly needed if the salt is free-based, but adding 1.0 equiv of Imidazole or DIPEA accelerates the reaction.

  • Stir 12 hours. Quench with water.

Workflow & Purification Logic

Workflow Start Reaction Mixture (DCM, Product, Byproducts) AcidWash Acid Wash (1M HCl) Removes: EDC-urea, Amine Start->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes: HOBt, Unreacted Acid AcidWash->BaseWash Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Crude Crude Oil Drying->Crude Purification Flash Chromatography (SiO2, Hex/EtOAc) Crude->Purification Final Pure Weinreb Amide (>95% Purity) Purification->Final

Figure 2: Purification workflow designed to remove coupling byproducts systematically.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield LactonizationEnsure temperature is kept at 0°C during activation. Switch to Method A (EDC/HOBt) if using CDI.
Racemization High Base/TempUse NMM or DIPEA instead of TEA. Never heat the reaction above RT.
Dehydration (

-unsat)
Acidic WorkupUse 10% Citric Acid instead of HCl. Ensure workup is performed quickly and cold.
Poor Solubility Amine SaltThe Weinreb salt is not soluble in pure DCM. Ensure it is premixed with the base or add a small amount of DMF.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.

  • Joullié, M. M.; Lassen, K. M. "Evolution of Amide Bond Formation." Arkivoc, 2010, viii, 189-250. (Review of coupling reagents including EDC/HOBt).

  • Ma, X. et al. "Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis..." International Journal of Molecular Sciences, 2021. (Specific reference for the substrate class).

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Sources

Troubleshooting & Optimization

Optimization of enzymatic kinetic resolution of β-hydroxy acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Enzymatic Kinetic Resolution of β-Hydroxy Acids

Welcome to the technical support center for the optimization of enzymatic kinetic resolution of β-hydroxy acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying principles to empower your experimental design and execution.

Introduction to Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral molecules, such as β-hydroxy acids, into their constituent enantiomers.[1] This method leverages the stereoselectivity of enzymes, which catalyze the transformation of one enantiomer at a much higher rate than the other. The result is an enantioenriched product and the unreacted starting material, also in an enantioenriched form. The efficiency of this separation is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. A high E value is crucial for achieving high enantiomeric excess (ee) for both the product and the remaining substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the enzymatic kinetic resolution of β-hydroxy acids.

Issue 1: Low Enantiomeric Excess (ee) of Both Product and Unreacted Substrate

Q: My experiment is resulting in low ee for both the acylated product and the remaining β-hydroxy acid. What are the likely causes and how can I improve the enantioselectivity?

A: Low enantiomeric excess is a common hurdle and can stem from several factors related to the enzyme's intrinsic properties and the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Verify Enzyme Activity and Inherent Selectivity
  • Potential Cause: The selected enzyme may possess low intrinsic enantioselectivity for your specific β-hydroxy acid substrate. Enzyme activity can also be compromised by improper storage or handling.

  • Solution:

    • Enzyme Screening: The most effective initial step is to screen a variety of commercially available lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Pseudomonas fluorescens) or esterases.[2] Different enzymes exhibit different selectivities for various substrates.

    • Enzyme Integrity: Ensure your enzyme is from a reputable supplier and has been stored under the recommended conditions (typically cold and dry) to maintain its catalytic activity.

    • Increase Enzyme Loading: A higher concentration of the enzyme can sometimes improve the reaction rate, but it's important to note that this will not change the intrinsic enantioselectivity (E value) of the enzyme.[3]

2. Optimize Reaction Temperature
  • Potential Cause: The reaction temperature directly influences both the reaction rate and the enzyme's enantioselectivity. Higher temperatures generally increase the rate but can decrease selectivity.[4]

  • Solution:

    • Conduct a Temperature Study: Perform the reaction at a range of temperatures (e.g., from room temperature down to 4°C). Lowering the temperature often enhances enantioselectivity by increasing the difference in the activation energies for the two enantiomers.[5] This may, however, necessitate longer reaction times to achieve the desired conversion.

3. Judicious Choice of Solvent
  • Potential Cause: The solvent can significantly impact the enzyme's conformation and, consequently, its activity and enantioselectivity.[6]

  • Solution:

    • Solvent Screening: Test a range of organic solvents with varying polarities. Non-polar solvents like hexane, toluene, or tert-butyl methyl ether (MTBE) are often preferred for lipase-catalyzed resolutions as they tend to maintain the enzyme's active conformation.[3][4]

    • Water Activity: For reactions in organic media, the amount of water present (water activity, aw) is a critical parameter. An optimal, low level of water is often necessary for enzyme activity, but excess water can lead to undesired hydrolysis byproducts and may decrease enantioselectivity.

4. Acyl Donor Selection
  • Potential Cause: The nature of the acyl donor in a transesterification reaction can influence the enantioselectivity.

  • Solution:

    • Screen Acyl Donors: Experiment with different acyl donors. Vinyl acetate and isopropenyl acetate are often effective as the enol byproduct tautomerizes to a ketone, driving the reaction forward. Acetic anhydride can also be used.[5] The steric and electronic properties of the acyl donor can affect how it interacts with the enzyme-substrate complex.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low ee Observed enzyme 1. Assess Enzyme Performance start->enzyme temp 2. Optimize Temperature enzyme->temp If ee remains low solvent 3. Screen Solvents temp->solvent If ee remains low acyl 4. Vary Acyl Donor solvent->acyl If ee remains low result Improved ee acyl->result

Caption: Decision tree for troubleshooting low enantiomeric excess.

Issue 2: High Enantiomeric Excess (ee) but Low Yield of the Desired Enantiomer

Q: I'm achieving high ee for the unreacted β-hydroxy acid, but the yield is very low. How can I improve the yield without significantly compromising the enantiopurity?

A: This is a classic challenge in kinetic resolution, as the theoretical maximum yield for a single enantiomer is 50%.[7] Achieving very high ee of the unreacted starting material inherently requires driving the reaction to high conversion, which diminishes the amount of remaining starting material.

1. Monitor Reaction Progress and Stop at the Optimal Point
  • Potential Cause: The reaction may have proceeded for too long, consuming too much of the desired enantiomer.

  • Solution:

    • Time Course Analysis: Set up a series of small-scale reactions and monitor the conversion and the ee of both the substrate and product over time using an appropriate analytical method (e.g., chiral HPLC or GC).[8][9] This will allow you to determine the optimal reaction time to stop the reaction, balancing yield and ee.

2. Consider Dynamic Kinetic Resolution (DKR)
  • Potential Cause: You are using a standard kinetic resolution where the 50% yield limit is a significant constraint.

  • Solution:

    • Implement DKR: If a higher yield of a single product enantiomer is required, dynamic kinetic resolution is the strategy of choice.[7] DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer of the starting material. This continuous racemization replenishes the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired product enantiomer.[10] This often requires a second catalyst (e.g., a ruthenium complex) to facilitate the racemization.[10]

3. Minimize Losses During Workup and Purification
  • Potential Cause: The desired enantiomer may be lost during the extraction, chromatography, or other purification steps.

  • Solution:

    • Optimize Purification: Carefully optimize your workup and purification procedures. This may involve selecting a more suitable solvent system for extraction or a different stationary phase for chromatography to minimize product loss.

Issue 3: Slow or No Reaction

Q: My enzymatic resolution is proceeding very slowly or not at all. What could be the problem?

A: A stalled reaction can be due to several factors, ranging from enzyme inhibition to poor substrate solubility.

1. Assess Enzyme Activity and Potential Inhibition
  • Potential Cause: The enzyme may be inactive due to denaturation from improper storage, extreme pH, or high temperatures.[11] The substrate mixture may also contain inhibitors.

  • Solution:

    • Check Enzyme Viability: Run a control reaction with a known, reactive substrate to confirm the enzyme is active.

    • Purify Substrate: Ensure the racemic β-hydroxy acid is pure and free from potential enzyme inhibitors.

    • pH Optimization: The pH of the reaction medium is critical for enzyme activity.[12] While many lipase-catalyzed reactions are run in organic solvents without buffer, the microenvironment of the enzyme is still influenced by the pH of the last aqueous solution it was in contact with. For hydrolysis reactions in aqueous media, the pH should be optimized for the specific lipase, often in the range of 6.0-8.0.[13] Studies have shown that even weakly acidic conditions (pH 6.0) can enhance the activity and enantioselectivity of some lipases.[14]

2. Improve Substrate Solubility
  • Potential Cause: The β-hydroxy acid may have poor solubility in the chosen reaction solvent, limiting its availability to the enzyme.

  • Solution:

    • Co-solvent Screening: If the substrate is poorly soluble in a non-polar solvent, consider adding a small amount of a more polar co-solvent. However, be mindful that this can also affect the enzyme's enantioselectivity.

    • Substrate Modification: In some cases, it may be beneficial to use an ester derivative of the β-hydroxy acid as the substrate for a hydrolysis reaction, as the ester may have better solubility in organic solvents.

3. Consider Enzyme Immobilization
  • Potential Cause: The free enzyme powder may aggregate in the reaction medium, reducing the available surface area for catalysis.

  • Solution:

    • Immobilize the Enzyme: Immobilizing the enzyme on a solid support can improve its stability, prevent aggregation, and facilitate its recovery and reuse.[15][16] Common immobilization techniques include adsorption, covalent binding, and entrapment.[17] Immobilization can also sometimes enhance the enzyme's activity and stability in organic solvents and over a wider range of temperatures and pH.[18]

Data Summary: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral Effect on Enantioselectivity (E value)Considerations
Temperature Decreasing temperature generally increases E.[4]Lower temperatures lead to slower reaction rates.
Solvent Non-polar solvents (e.g., hexane, toluene) often favor high E.[3]Substrate solubility must be adequate.
pH (for hydrolysis) Optimal pH exists for enzyme activity and stability.[12][19]Extreme pH values can denature the enzyme.[12]
Acyl Donor Steric and electronic properties can influence E.Activated acyl donors (e.g., vinyl acetate) can drive the reaction forward.
Water Activity An optimal, low level is often required in organic media.Excess water can promote non-selective hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?

In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50% because one enantiomer is selectively transformed from a 1:1 racemic mixture.[7] Dynamic kinetic resolution overcomes this limitation by incorporating a simultaneous in situ racemization of the slower-reacting enantiomer.[1][7] This continuous conversion of the "unwanted" enantiomer into the "desired" one allows for a theoretical yield of up to 100% of a single enantiomeric product.[7]

Q2: How do I choose the right enzyme for my β-hydroxy acid?

The best approach is empirical screening.[20] There is no single enzyme that is optimal for all substrates. Lipases, particularly from Candida antarctica B (often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, are excellent starting points for the resolution of hydroxy acids.[2][21] It is advisable to screen a panel of different lipases and esterases under a standard set of conditions to identify the most promising candidates for further optimization.

Q3: Can I reuse my enzyme?

Yes, one of the major advantages of using enzymes is their potential for reuse. Immobilizing the enzyme on a solid support greatly facilitates its recovery (e.g., by simple filtration) and reuse over multiple reaction cycles.[22][23] This significantly improves the cost-effectiveness and sustainability of the process.

Q4: What analytical techniques are suitable for monitoring the progress of the resolution?

Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of both the substrate and the product.[8][9] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q5: My reaction seems to be reversible. How can I prevent the back reaction?

In esterification or transesterification reactions, the accumulation of byproducts (water or alcohol) can lead to a reverse reaction (hydrolysis or alcoholysis), which can decrease both the yield and the enantiomeric purity of the product. Using an activated acyl donor, such as vinyl acetate or isopropenyl acetate, is an effective strategy to prevent reversibility. The enol byproduct of these reagents tautomerizes to a stable ketone (acetaldehyde or acetone), which does not participate in the reverse reaction, thus driving the equilibrium towards product formation.

Experimental Protocols

General Protocol for Screening Lipases for the Kinetic Resolution of a β-Hydroxy Acid
  • Preparation: To a series of 4 mL vials, add the racemic β-hydroxy acid (e.g., 50 mg, 1 equivalent).

  • Solvent and Acyl Donor Addition: Add 2 mL of a non-polar organic solvent (e.g., toluene) and the acyl donor (e.g., vinyl acetate, 3 equivalents) to each vial.

  • Enzyme Addition: To each vial, add a different lipase (e.g., 25 mg of CALB, P. cepacia lipase, P. fluorescens lipase). Include a control reaction without any enzyme.

  • Reaction: Seal the vials and place them in an incubator shaker at a constant temperature (e.g., 30°C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from each reaction. Quench the reaction in the aliquot by adding a small amount of a polar solvent like methanol and filter through a small plug of silica gel.

  • Analysis: Analyze the quenched aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the unreacted β-hydroxy acid and the acylated product.

  • Evaluation: Compare the results from the different lipases to identify the one that provides the best combination of reaction rate and enantioselectivity (E value).

Workflow for a Typical Enzymatic Kinetic Resolution

cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Products racemate Racemic β-Hydroxy Acid monitor Monitor by Chiral HPLC/GC racemate->monitor solvent Organic Solvent solvent->monitor acyl Acyl Donor acyl->monitor enzyme Enzyme (e.g., Lipase) enzyme->monitor stop Stop Reaction at ~50% Conversion monitor->stop separate Separate Product and Substrate stop->separate product Enantioenriched Acylated Product separate->product substrate Enantioenriched Unreacted Substrate separate->substrate

Caption: General workflow for an enzymatic kinetic resolution experiment.

References
  • Straathof, A. J. J., & Jongejan, J. A. (n.d.). Process strategies in the enzymatic resolution of enantiomers. TU Delft. Retrieved from [Link]

  • Taylor, A., & Wolff, A. (2009). Improved Kinetic Resolution by Enzyme-Catalyzed Parallel Reactions. Taylor & Francis. Retrieved from [Link]

  • Prozument, K., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. MDPI. Retrieved from [Link]

  • Wolff, A., et al. (1996). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. Retrieved from [Link]

  • Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]

  • Wu, H., et al. (2006). Investigating pH and Cu (II) effects on lipase activity and enantioselectivity via kinetic and spectroscopic methods. Biotechnology and Bioengineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on lipase activity (solid) and stability (hollow). Retrieved from [Link]

  • Singh, R., & Kumar, A. (2022). Methods, Applications, and Challenges of Enzyme Immobilization on Nanomaterials. ACS Omega. Retrieved from [Link]

  • International Journal of Research and Review. (2018). To Study the Effect of pH on Lipase. Retrieved from [Link]

  • Brena, B. M., & Batista-Viera, F. (2006). Immobilization of Enzymes. In Immobilization of Enzymes and Cells. Humana Press.
  • Taylor & Francis. (2015). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Retrieved from [Link]

  • Nguyen, H. H., & Kim, M. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology. Retrieved from [Link]

  • Knežević, Z., et al. (2006). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from Candida rugosa. Journal of the Serbian Chemical Society.
  • Wzorek, Z., & Szewczyk, K. (2007). Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control.
  • Rowles, I., & Gotor-Fernández, V. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2016). Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2018). Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Retrieved from [Link]

  • The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. (2013). Xenobiotica. Retrieved from [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2014). Molecules. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Retro-Aldol Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of aldol products. The retro-aldol reaction, the reverse of the desired bond-forming event, can significantly impact yield and purity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome this common synthetic hurdle.

Part 1: Foundational Concepts - Understanding the Enemy

This section addresses the fundamental principles of the retro-aldol reaction. A clear understanding of the mechanism and its triggers is the first step toward effective mitigation.

Q1: What exactly is the retro-aldol reaction, and why is it such a persistent problem in my synthesis?

A1: The retro-aldol reaction is the microscopic reverse of the aldol addition.[1] It is a base or acid-catalyzed carbon-carbon bond cleavage reaction that breaks down a β-hydroxy carbonyl compound (your aldol product) back into its constituent aldehyde and/or ketone starting materials.[2][3]

The core of the problem lies in chemical equilibrium . The aldol addition is a reversible process, meaning the reaction can proceed in both the forward (bond-forming) and reverse (bond-breaking) directions simultaneously.[4] In many cases, especially with sterically hindered products or when using simple ketones, the energy levels of the reactants and products are very close, and the equilibrium does not strongly favor the desired aldol adduct.[4][5] This means that under reaction or workup conditions, your hard-won product can simply fall apart, leading to low yields and complex product mixtures.

RetroAldolMechanism cluster_forward Aldol Addition (Desired) cluster_reverse Retro-Aldol Reaction (Side Reaction) Enolate Enolate (Nucleophile) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Carbonyl Enolate_rev Enolate (Leaving Group) Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl_rev Aldehyde/Ketone Product β-Hydroxy Carbonyl (Aldol Product) Alkoxide->Product + H₂O (Protonation) Alkoxide_rev Alkoxide Intermediate Product_rev β-Hydroxy Carbonyl (Aldol Product) Equilibrium Product->Equilibrium Product_rev->Alkoxide_rev - H⁺ (Base, B:) Alkoxide_rev->Enolate_rev C-C Cleavage Enolate_rev->Carbonyl_rev Regenerates Starting Materials Equilibrium->Product_rev

Caption: The Aldol/Retro-Aldol Equilibrium.

Q2: What are the key experimental factors that promote the unwanted retro-aldol reaction?

A2: The retro-aldol reaction is highly sensitive to your experimental setup. The three most critical factors to control are Temperature , Catalyst/Base Strength , and Reaction Time .

  • Temperature: This is the most powerful lever you can pull. Higher temperatures provide the energy needed to overcome the activation barrier for the C-C bond cleavage, shifting the equilibrium back towards the starting materials.[6] While heat can be used to drive the subsequent dehydration to a stable α,β-unsaturated product (the aldol condensation), it is the primary enemy when trying to isolate the initial β-hydroxy adduct.[4][7]

  • Base/Acid Strength and Concentration: The very same base or acid that catalyzes your forward aldol reaction also catalyzes the reverse reaction.[2] Strong bases (e.g., hydroxides, alkoxides) readily deprotonate the β-hydroxy group, initiating the cleavage process. The longer your product is exposed to the catalyst, especially at elevated temperatures, the more retro-aldol fragmentation will occur.

  • Substrate Structure: The inherent stability of your product plays a major role.

    • Steric Hindrance: Bulky groups on the aldol product can create steric strain, making the molecule less stable and more prone to fragmentation. Self-condensation of ketones, for instance, is often less favorable than for aldehydes because the products are more sterically hindered.[4]

    • Enolate Stability: The retro-aldol reaction produces an enolate. If this enolate is particularly stable, the reverse reaction is more favorable.[8]

    • Ring Strain: In intramolecular cases, the release of ring strain can be a powerful thermodynamic driving force for a retro-aldol reaction.[4]

Part 2: Troubleshooting Guides & Actionable Solutions

This section provides direct answers to common problems encountered in the lab, focusing on practical, actionable steps.

Scenario 1: "My aldol product looks great on a TLC of the initial reaction mixture, but it decomposes back to starting materials upon warming or during aqueous workup. How can I isolate it?"

A1.1: Temperature Control is Paramount. This is a classic sign that your product is thermally labile and the retro-aldol reaction is occurring as you raise the temperature.

  • Causality: The aldol addition is often the kinetically favored product, meaning it forms fastest at low temperatures.[6] The retro-aldol reaction has a higher activation energy and is favored thermodynamically at higher temperatures.

  • Actionable Advice:

    • Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., -78 °C, 0 °C, or 5 °C).[6]

    • Cold Quench & Workup: The most critical step is to quench the reaction at low temperature. Before warming the mixture, add a cold, dilute acid (like NH₄Cl solution) to neutralize the base catalyst. This "locks in" your product by preventing the base-catalyzed reversal.[6] Perform all extractions and washes with cold solutions.

Scenario 2: "I'm getting consistently low yields, even at low temperatures. I suspect the aldol equilibrium is unfavorable for my substrates. What can I do?"

A2.1: Shift the Equilibrium with Kinetic Control or Product Sequestration. When the equilibrium is the problem, you must use strategies that prevent the reverse reaction from ever gaining a foothold.

  • Causality: If the equilibrium constant for the reaction is small, you will never achieve high conversion under equilibrium conditions. The solution is to operate under kinetic control, where the forward reaction is significantly faster than the reverse reaction.[9]

  • Actionable Advice:

    • Use a Strong, Non-nucleophilic Base: Switch from catalytic bases (like NaOH or NaOMe) to a stoichiometric amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). At low temperatures (-78 °C), LDA irreversibly and quantitatively deprotonates one of the carbonyl partners to form the lithium enolate.[9]

    • Slow Addition: After forming the enolate, you then slowly add the second carbonyl partner (the electrophile). This ensures the forward addition is rapid and controlled, while the low temperature and absence of excess base suppress the retro-aldol pathway.[9]

    • Drive the Condensation (If Applicable): If your ultimate target is the α,β-unsaturated product, you can use the retro-aldol reaction to your advantage. After the initial addition, carefully heating the reaction can lead to an irreversible dehydration step. This stable conjugated product is removed from the initial equilibrium, pulling the entire reaction forward according to Le Châtelier's principle.[4][6]

Scenario 3: "I successfully isolated my β-hydroxy carbonyl product, but it decomposes in the next step which requires basic or thermal conditions. How can I make it more robust?"

A3.1: Protect the Vulnerable β-Hydroxy Group. The β-hydroxy group is the handle for the retro-aldol reaction. Masking this functionality as a protecting group will render the molecule stable to the conditions that would otherwise cause cleavage.

  • Causality: The retro-aldol mechanism begins with the deprotonation of the β-hydroxy group. By converting this alcohol into an ether or other stable group, you remove the acidic proton and prevent the initiation of the C-C bond cleavage.[10]

  • Actionable Advice:

    • Choose a Suitable Protecting Group: The choice depends on the conditions of your next step.

      • Silyl Ethers (e.g., TBS, TIPS): Excellent for protection against non-fluoride-based basic and organometallic reagents. They are easily installed (e.g., TBSCl, imidazole) and removed with fluoride sources (TBAF) or acid.[11]

      • Benzyl Ethers (Bn): Very robust to a wide range of acidic and basic conditions. They are typically removed by hydrogenolysis. Be aware that installing a benzyl ether can sometimes require basic conditions that might threaten the aldol itself; milder methods like using a trichloroacetimidate reagent under acidic conditions can be employed.[10]

    • Orthogonal Strategy: Plan your protecting group strategy carefully. An "orthogonal" set of protecting groups allows one group to be removed in the presence of others, providing maximum flexibility in a multi-step synthesis.[12]

Part 3: Key Protocols & Methodologies
Protocol 1: General Procedure for a Kinetically Controlled Aldol Addition

This protocol describes a standard procedure using LDA to favor the formation of the aldol adduct and minimize the retro-aldol side reaction.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

  • Enolate Formation:

    • Dissolve diisopropylamine (1.05 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-butyllithium (1.0 eq.) dropwise via syringe. Stir for 30 minutes at -78 °C to generate the LDA solution.

    • Add the ketone or ester starting material (1.0 eq.) dropwise to the LDA solution. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add the aldehyde electrophile (1.0-1.2 eq.) dropwise to the enolate solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench and Workup:

    • While still at -78 °C, quench the reaction by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-hydroxy carbonyl product immediately via flash column chromatography, typically using a silica gel stationary phase.

Part 4: Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Aldol vs. Retro-Aldol Pathways
ParameterCondition Favoring Aldol Addition (Kinetic Product)Condition Favoring Retro-Aldol ReactionRationale & Expert Insight
Temperature Low (-78 °C to 0 °C)[6]High (Room Temp to Reflux)[6][7]Low temperature favors the faster-forming kinetic adduct. High temperature provides energy to overcome the retro-aldol activation barrier.
Base Stoichiometric, strong, non-nucleophilic base (e.g., LDA)[9]Catalytic, strong base (e.g., NaOH, NaOMe)LDA provides irreversible, quantitative enolate formation under kinetic control. Catalytic bases maintain an equilibrium that allows for the reverse reaction.
Reaction Time As short as possible to achieve full conversionProlonged reaction timesMinimizing exposure to catalytic base/acid reduces the opportunity for the product to revert to starting materials.
Workup Quench with cold, mild acid (e.g., sat. aq. NH₄Cl) at low temp[6]Warming before neutralization; strong acid/base washesImmediate neutralization of the catalyst at low temperature is crucial to prevent product decomposition during workup and extraction.
Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield or Product Decomposition q1 Is the reaction run above 0°C or warmed during workup? start->q1 q2 Is a catalytic base (e.g., NaOH, NaOMe) being used? q1->q2 No sol1 ACTION: 1. Run reaction at -78°C to 0°C. 2. Quench with cold sat. aq. NH₄Cl    before warming. q1->sol1 Yes q3 Is the purified product unstable in subsequent steps? q2->q3 No sol2 ACTION: 1. Switch to a stoichiometric strong base    (e.g., LDA in THF at -78°C). 2. Form enolate first, then add electrophile. q2->sol2 Yes sol3 ACTION: Protect the β-hydroxy group (e.g., as a TBS ether) before proceeding. q3->sol3 Yes

Caption: Troubleshooting workflow for retro-aldol issues.

References
  • Fiveable. (2025, August 15). Retro-aldol reaction Definition.
  • Chemistry LibreTexts. (2022, February 28). Retro-Aldol Reaction. [Link]

  • Khan Academy. Aldol reactions in metabolism. [Link]

  • Quora. (2014, September 18). What conditions favor retro-Aldol condensations over Aldol condensations (and vice versa)?[Link]

  • Fujimoto, K., et al. (2015). Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Chemical Science, 6(10), 5804-5810. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Reddit. (2018, July 11). Aldols + heat + base - Kaplan Organic Chemistry. [Link]

  • LandSurvival.com. Classical Aldol Reaction. [Link]

  • YouTube. (2023, January 5). Retrosynthesis with Aldols. [Link]

  • Chem-Station. (2014, March 25). Classical Aldol Reaction. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry LibreTexts. (2019, June 5). Protecting Groups of Aldehydes. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug substance is not merely a quality attribute but a critical determinant of its safety and efficacy.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous control over the enantiomeric composition of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for the determination of enantiomeric excess (ee), offering the high selectivity required to resolve these stereoisomers.[3][4]

This guide provides an in-depth, objective comparison of various aspects of chiral HPLC method validation. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them, grounded in authoritative guidelines and experimental evidence.

The Cornerstone of Chiral Separations: The Chiral Stationary Phase

The heart of any chiral HPLC method is the Chiral Stationary Phase (CSP). The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is achieved through the formation of transient diastereomeric complexes with the CSP.[4][5] The differential stability of these complexes leads to different retention times for each enantiomer, enabling their separation and quantification.[4]

The choice of CSP is the most critical factor in achieving a successful enantiomeric separation.[3][5] A variety of CSPs are commercially available, each with unique chiral recognition mechanisms. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded for their broad applicability across a diverse range of chemical entities.[3][6][7] Other common CSPs include cyclodextrin-based, protein-based, and macrocyclic glycopeptide phases.[6][8]

Table 1: Comparative Performance of Common Chiral Stationary Phases

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of SeparationTypical ApplicationsAdvantagesLimitations
Polysaccharide-based (Cellulose & Amylose Derivatives) Chiralcel® OD, Chiralpak® AD, Lux® Cellulose/AmyloseFormation of inclusion complexes, hydrogen bonding, π-π interactions, and dipole-dipole interactions within the chiral grooves of the helical polymer structure.Broad range of compounds, including non-polar and polar molecules. Often the first choice for screening.[5]Wide applicability, high success rate, robust.[3][6]Can be sensitive to mobile phase composition.[5]
Cyclodextrin-based Cyclobond™Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs at the rim of the cavity.Aromatic compounds, compounds with ring structures that can fit into the cyclodextrin cavity.[9]Excellent selectivity for specific geometric fits.[9]More limited range of applications compared to polysaccharide CSPs.
Protein-based (e.g., α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)) Chiral-AGP™, Ultron™ ES-OVMBased on the principles of affinity chromatography, involving hydrophobic and polar interactions within the chiral pockets of the immobilized protein.Primarily used for the separation of ionizable compounds, particularly amines and acids.High enantioselectivity for certain drug classes. Can often be used with aqueous mobile phases.Limited column stability and loading capacity. Can be sensitive to pH and organic modifier concentration.
Macrocyclic Glycopeptide Antibiotics (e.g., Vancomycin, Teicoplanin) Chirobiotic™ V, Chirobiotic™ TMultiple interaction mechanisms including hydrogen bonding, π-π interactions, ionic interactions, and steric repulsion due to the complex, multi-chiral center structure of the antibiotic.Broad applicability, particularly for amino acids and their derivatives, and other polar compounds.[8]Can be used in multiple mobile phase modes (reversed-phase, normal-phase, polar organic).Can have lower efficiency compared to other CSPs.

The Validation Imperative: A Framework for Trustworthiness

Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[10] For the determination of enantiomeric excess, this means the method must be able to accurately and reliably quantify the minor enantiomer in the presence of the major one. The validation framework is authoritatively defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[10][11][12][13]

The following validation parameters are critical for a chiral HPLC method for enantiomeric excess determination:

  • Specificity (Selectivity): The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix.[14][15] For a chiral method, this primarily means demonstrating baseline resolution (Rs > 1.5) between the two enantiomers and from any other related substances.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15][16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16]

  • System Suitability: An integral part of the method that demonstrates the system is performing as expected.[18]

A Step-by-Step Guide to Validation Protocol

The following presents a detailed, step-by-step methodology for the validation of a chiral HPLC method for enantiomeric excess determination.

Experimental Protocol: Validation of a Chiral HPLC Method
  • Specificity:

    • Prepare a solution of the racemic mixture of the drug substance.

    • Inject the solution and confirm the baseline resolution of the two enantiomers. The resolution (Rs) should be greater than 1.5.

    • Spike the racemic mixture with all known related substances and potential impurities.

    • Inject the spiked solution and confirm that there is no interference with the peaks of the two enantiomers. All peaks should be well-resolved.

    • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the drug substance. Analyze the stressed samples to ensure that the degradation products do not co-elute with the enantiomers.[19]

  • Linearity:

    • Prepare a series of at least five solutions of the minor enantiomer at different concentrations, typically ranging from the LOQ to 120% of the specification limit for the unwanted enantiomer.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.[19]

  • Range:

    • The range is confirmed by the linearity, accuracy, and precision studies. It will typically be from the LOQ to 120% of the specification limit for the unwanted enantiomer.[16]

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the minor enantiomer to the major enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the minor enantiomer. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Prepare six individual samples of the drug substance spiked with the minor enantiomer at 100% of the specification limit. Analyze the samples and calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD for the combined results should be ≤ 3.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Based on Signal-to-Noise Ratio: Determine the concentration of the minor enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Typical parameters to vary include:

      • Flow rate (e.g., ± 10%)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% of the organic modifier)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the resolution and quantification of the enantiomers. The system suitability parameters should still be met.

  • System Suitability:

    • Prepare a system suitability solution, typically the racemic mixture at a suitable concentration.

    • Inject the solution at the beginning of each analytical run and periodically throughout the run.

    • The system suitability criteria should be met, which typically include:

      • Resolution (Rs) between the enantiomers > 1.5

      • Tailing factor (T) for each enantiomer peak ≤ 2.0

      • Relative standard deviation (%RSD) for replicate injections ≤ 2.0%

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial for its successful implementation. The following diagram illustrates the logical flow of the validation workflow for a chiral HPLC method.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management MD Chiral Method Development Opt Method Optimization MD->Opt Initial Separation Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob SS System Suitability Rob->SS Routine Routine Analysis SS->Routine Transfer Method Transfer Routine->Transfer Lifecycle Lifecycle Management Transfer->Lifecycle

Caption: Workflow for the validation of a chiral HPLC method.

Beyond HPLC: A Comparative Look at Alternative Techniques

While chiral HPLC is the most widely used technique, other methods can also be employed for the determination of enantiomeric excess. The choice of technique often depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the analyte.

Table 2: Comparison of Analytical Techniques for Enantiomeric Excess Determination

TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[4]Broad applicability, high robustness, well-established and accepted by regulatory agencies.[20]Can be time-consuming, uses significant amounts of organic solvents.[4]
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).[21]Faster separations, lower consumption of organic solvents, higher efficiency.[4]Requires specialized equipment, may not be suitable for all compounds.[1]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interactions with a chiral selector added to the buffer.High separation efficiency, very low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between the enantiomers.Non-destructive, can provide direct quantification without a separation step.[22]Lower sensitivity, requires higher sample concentrations, may require derivatization.[22][23]

Decision Making in Technique Selection

The selection of the most appropriate analytical technique for enantiomeric excess determination is a critical decision. The following diagram provides a simplified decision-making tree to guide this process.

Technique_Selection Start Start: Need to Determine Enantiomeric Excess IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile IsHighThroughput Is high-throughput screening required? IsVolatile->IsHighThroughput No ChiralGC Consider Chiral GC IsVolatile->ChiralGC Yes IsLimitedSample Is sample amount extremely limited? IsHighThroughput->IsLimitedSample No ChiralSFC Consider Chiral SFC IsHighThroughput->ChiralSFC Yes IsDirectQuant Is direct quantification without separation desired? IsLimitedSample->IsDirectQuant No ChiralCE Consider Chiral CE IsLimitedSample->ChiralCE Yes NMR Consider NMR IsDirectQuant->NMR Yes ChiralHPLC Default to Chiral HPLC IsDirectQuant->ChiralHPLC No

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of an HPLC method for the determination of enantiomeric excess is a rigorous but essential process in the development and quality control of chiral pharmaceuticals. A thorough understanding of the principles of chiral chromatography, coupled with a systematic approach to validation as outlined by regulatory guidelines, ensures the generation of reliable and accurate data. While chiral HPLC remains the workhorse technique, a comparative understanding of alternative methods such as SFC, CE, and NMR allows for the selection of the most appropriate analytical tool for a given challenge. By adhering to the principles of scientific integrity and a robust validation framework, researchers and scientists can confidently ensure the stereochemical purity of their drug candidates and products, ultimately contributing to the development of safer and more effective medicines.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved February 23, 2026, from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved February 23, 2026, from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 23, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 23, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved February 23, 2026, from [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2007). PMC. Retrieved February 23, 2026, from [Link]

  • 2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved February 23, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). uspnf.com. Retrieved February 23, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved February 23, 2026, from [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 14). Phenomenex. Retrieved February 23, 2026, from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). ivtnetwork.com. Retrieved February 23, 2026, from [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). fptl.ru. Retrieved February 23, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel. Retrieved February 23, 2026, from [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved February 23, 2026, from [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. Retrieved February 23, 2026, from [Link]

  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF ABSTRACT. Retrieved February 23, 2026, from [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). Chromatography Online. Retrieved February 23, 2026, from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). oatext.com. Retrieved February 23, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved February 23, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Retrieved February 23, 2026, from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved February 23, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved February 23, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved February 23, 2026, from [Link]

  • From which instrument can we determine enantiomeric purity? (2015, December 4). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology. Retrieved February 23, 2026, from [Link]

  • An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media. (2010). PubMed. Retrieved February 23, 2026, from [Link]

  • Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). PMC. Retrieved February 23, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2025, October 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Determination of enantiomeric excess. (n.d.). organic-chemistry.org. Retrieved February 23, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved February 23, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved February 23, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved February 23, 2026, from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved February 23, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 29). Lab Manager. Retrieved February 23, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 23, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). pharmatutor.org. Retrieved February 23, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved February 23, 2026, from [Link]

  • Reviewer Guidance. (n.d.). fda.gov. Retrieved February 23, 2026, from [Link]

  • Validation of Chromatographic Methods. (n.d.). fda.gov. Retrieved February 23, 2026, from [Link]

Sources

Comparative study of catalysts for asymmetric hydroboration

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalysts for Asymmetric Hydroboration

Executive Summary: The Strategic Landscape

Asymmetric hydroboration (AHB) is a pivotal transformation in pharmaceutical synthesis, converting prochiral alkenes into chiral organoboronates—versatile linchpins for C-O, C-N, and C-C bond formation. Historically dominated by precious metals (Rhodium, Iridium), the field has seen a paradigm shift toward earth-abundant Copper (Cu) and Cobalt (Co) catalysts.

  • Rhodium (Rh): The historical gold standard.[1] Offers predictable stereocontrol via inner-sphere mechanisms but suffers from high cost (

    
    $) and trace metal removal requirements.
    
  • Copper (Cu): The modern workhorse. Operates via distinct Cu-H mechanisms, often providing complementary regioselectivity (Markovnikov) to Rh systems. Low cost ($) and high functional group tolerance.[2]

  • Iridium (Ir): Specialized for unactivated terminal alkenes where other metals fail to induce high enantioselectivity.

  • Cobalt (Co): The emerging contender. Offers unique radical-based pathways and high chemoselectivity, though protocols are less standardized.

Mechanistic Divergence: Rhodium vs. Copper

Understanding the mechanism is critical for troubleshooting low enantiomeric excess (ee) or poor conversion. The two dominant metals operate through fundamentally different cycles.

  • Rhodium (Inner-Sphere): Involves oxidative addition of the borane (H-B) to the metal, followed by alkene coordination and insertion. Steric clash between the chiral ligand and the substrate during insertion determines enantioselectivity.

  • Copper (Cu-H Insertion): The active species is a Copper-Hydride (Cu-H).[3] The alkene inserts into the Cu-H bond before boron transfer (in many catalytic cycles), or the boron activates the Cu-alkene complex. The stereochemistry is often set during the Cu-H addition across the double bond.

G cluster_Rh Rhodium (Rh) Cycle cluster_Cu Copper (Cu) Cycle Rh_Pre Rh(I) Precursor Rh_OxAdd Oxidative Addition (H-B bond breaks) Rh_Pre->Rh_OxAdd + H-Bpin Rh_Insert Migratory Insertion (Stereo-determining) Rh_OxAdd->Rh_Insert + Alkene Rh_RedElim Reductive Elimination (C-B bond forms) Rh_Insert->Rh_RedElim Rh_RedElim->Rh_Pre - Product Cu_Pre L-Cu-X Cu_H L-Cu-H Species Cu_Pre->Cu_H + Base/H-Bpin Cu_Alkyl Cu-Alkyl Intermediate (Stereo-determining) Cu_H->Cu_Alkyl + Alkene Cu_Metathesis Sigma-Bond Metathesis (Cu-C to C-B) Cu_Alkyl->Cu_Metathesis + H-Bpin Cu_Metathesis->Cu_H - Product

Figure 1: Comparative catalytic cycles.[4][5] Rhodium proceeds via oxidative addition/reductive elimination, while Copper typically relies on a Cu-H active species and sigma-bond metathesis.

Performance Matrix: Catalyst Selection Guide

Select your catalyst based on substrate class and required selectivity.[1]

FeatureRhodium (Rh) Copper (Cu) Iridium (Ir) Cobalt (Co)
Primary Ligand Class Bisphosphines (e.g., BINAP, JOSIPHOS)Bisphosphines (DTBM-SEGPHOS, Ph-BPE)N,P-ligands (Pyridine-Phosphines)Iminopyridines / Bisphosphines
Best Substrate Class Functionalized StyrenesStyrenes,

-Substituted Alkenes
Unactivated Terminal AlkenesSterically Hindered Alkenes
Regioselectivity High (Often Anti-Markovnikov*)High (Markovnikov for Styrenes)High (Linear/Anti-Markovnikov)Variable (Ligand Dependent)
Enantioselectivity (ee) Excellent (>95%)Excellent (>98%)Good to Excellent (85-95%)Good (80-95%)
Air/Moisture Stability Moderate (Precursors stable)Low (Cu-H is sensitive)ModerateLow
Cost Profile HighLowHighLow
Key Limitation Isomerization side reactions; Cost.[2][4][6][7][8][9]Protodeboronation of product; Air sensitivity.Low turnover on hindered substrates.Limited commercial ligand availability.

*Note: Rh regioselectivity can be tuned to Markovnikov with specific ligands, but Cu is generally superior for branched styrene products.

Detailed Experimental Protocol

This section details a Copper-Catalyzed Asymmetric Hydroboration of Styrene , chosen for its high relevance in synthesizing chiral benzylic boronic esters (drug pharmacophores).

Target Reaction: Styrene + Pinacolborane (HBpin)


 Chiral Benzylboronate
Catalyst System:  CuCl / (R,R)-Ph-BPE / NaOtBu
Reagents & Equipment[1][5][11][12][13]
  • Copper(I) Chloride (CuCl): Purified by washing with dilute HCl, water, ethanol, and ether, then dried in vacuo.

  • Ligand: (R,R)-1,2-Bis(2,5-diphenylphospholano)ethane ((R,R)-Ph-BPE).

  • Base: Sodium tert-butoxide (NaOtBu) (Sublimed grade).

  • Borane: Pinacolborane (HBpin) (Distilled).

  • Solvent: THF or Toluene (Anhydrous, degassed via freeze-pump-thaw).

  • Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line).

Step-by-Step Workflow
  • Catalyst Preparation (In Glovebox):

    • In a 4 mL vial equipped with a magnetic stir bar, weigh CuCl (2.0 mg, 0.02 mmol, 2 mol%) and (R,R)-Ph-BPE (10.2 mg, 0.02 mmol, 2 mol%).

    • Add NaOtBu (2.0 mg, 0.02 mmol, 2 mol%). Note: The base activates the Cu-Cl to Cu-OtBu, facilitating Cu-H formation.

    • Add anhydrous THF (0.5 mL) and stir for 10 minutes. The solution should turn yellow/orange, indicating complex formation.

  • Substrate Addition:

    • Add Pinacolborane (1.2 equiv, 1.2 mmol) dropwise to the catalyst solution. Caution: Mild exotherm.

    • Add Styrene (1.0 equiv, 1.0 mmol) slowly.

    • Seal the vial with a septum cap and remove from the glovebox (if using Schlenk technique, maintain N2 flow).

  • Reaction & Monitoring:

    • Stir at Room Temperature (25 °C) for 12–24 hours.

    • TLC Monitoring: Stain with KMnO4 (Boronates stain poorly; look for disappearance of styrene).

    • GC/NMR Check: Take a 50 µL aliquot, dilute in

      
      . Monitor the disappearance of vinylic protons (5.0–6.0 ppm).
      
  • Workup & Oxidation (To Alcohol for ee determination):

    • Direct purification of boronate is possible via rapid silica chromatography, but oxidation is standard for analysis.

    • Cool reaction mixture to 0 °C.

    • Add THF (2 mL) and 3M NaOH (1 mL).

    • Dropwise add 30%

      
       (0.5 mL). Stir for 1 hour.
      
    • Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .
      
  • Analysis:

    • Yield: Isolate via column chromatography.

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Decision Logic for Optimization

Workflow Start Start Reaction Check CheckConv Check Conversion (12h) Start->CheckConv HighConv Conversion > 95% CheckConv->HighConv LowConv Conversion < 50% CheckConv->LowConv CheckEE Check Enantioselectivity HighConv->CheckEE Opt_Act Check Reagents (Wet solvent? Old HBpin?) LowConv->Opt_Act GoodEE ee > 90% (Proceed to Scale) CheckEE->GoodEE PoorEE ee < 80% CheckEE->PoorEE Opt_Temp Lower Temp to -10°C PoorEE->Opt_Temp Opt_Ligand Switch Ligand (e.g., DTBM-SEGPHOS) PoorEE->Opt_Ligand Opt_Act->Start Retry

Figure 2: Optimization workflow. Systematic troubleshooting for conversion and selectivity issues.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: Cu-H species are extremely proton-sensitive. If conversion is low, the solvent likely contains water, quenching the active catalyst to Cu-OH or Cu-OR. Solution: Freshly distill solvents over Na/Benzophenone or use activated molecular sieves.

  • Protodeboronation: In Cu-catalyzed systems, the C-B bond can sometimes hydrolyze or undergo elimination if the reaction runs too long or the workup is too harsh. Solution: Stop reaction immediately upon full conversion; avoid highly acidic silica gel.

  • Ligand Sterics: For Rh systems, if regioselectivity is poor (linear vs. branched mixture), increase the steric bulk of the phosphine ligand (e.g., switch from BINAP to Xyl-BINAP).

References

  • Noh, D., et al. (2014). "Formal Asymmetric Hydrobromination of Styrenes via Copper-Catalyzed 1,3-Halogen Migration." PMC (NIH). Link

  • Yang, Z., et al. (2021).[10] "Copper-Catalyzed Asymmetric Borylacylation of Styrene and Indene Derivatives." Journal of Organic Chemistry. Link

  • University of Bristol. (2017). "Enantioselective Rhodium(III)-Catalyzed Markovnikov Hydroboration of Unactivated Terminal Alkenes." School of Chemistry.[10] Link

  • Hartwig, J. F., et al. (2009). "Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes." University of California, Berkeley. Link

  • Chemical Society Reviews. (2022). "The transition metal-catalysed hydroboration reaction." RSC Publishing. Link

  • BenchChem. (2025).[1] "Comparative study of different catalysts for asymmetric hydrogenation." BenchChem Guides. Link

Sources

A Comparative Guide to Chiral Synthons in Natural Product Synthesis: The Case of (R)-3-Hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and overall efficiency. Among the myriad of available synthons, (R)-3-Hydroxy-5-phenylpentanoic acid stands out as a versatile precursor for a range of biologically active molecules, particularly those within the diarylpentanoid and diarylheptanoid families. This guide provides an in-depth comparison of (R)-3-Hydroxy-5-phenylpentanoic acid with other prominent chiral synthons, offering a critical analysis of their applications, supported by experimental data, to inform the strategic decisions of researchers, scientists, and drug development professionals.

Introduction: The Central Role of Chiral Synthons

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. Consequently, the ability to selectively synthesize a single enantiomer of a complex molecule is a cornerstone of modern organic chemistry and drug discovery. Chiral synthons, or "chirons," are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The "chiron approach" simplifies the synthetic challenge by starting with a pre-existing stereocenter, thereby avoiding the often-complex and less efficient steps required for asymmetric induction later in the synthesis.

(R)-3-Hydroxy-5-phenylpentanoic acid, with its β-hydroxy acid functionality and a phenyl-terminated side chain, is a prime example of a valuable C5 chiral synthon. Its structure is a recurring motif in a variety of natural products, making it a key target for stereoselective synthesis.

Profile of a Versatile Synthon: (R)-3-Hydroxy-5-phenylpentanoic Acid

(R)-3-Hydroxy-5-phenylpentanoic acid is a carbonyl compound with the molecular formula C11H14O3.[1] Its utility as a chiral building block stems from the defined stereochemistry at the C3 position and the presence of two reactive functional groups—a carboxylic acid and a secondary alcohol—that allow for diverse chemical modifications.

Synthesis of (R)-3-Hydroxy-5-phenylpentanoic Acid: The Evans Aldol Approach

A robust and widely adopted method for the asymmetric synthesis of β-hydroxy acids like the enantiomer, (S)-3-Hydroxy-5-phenylpentanoic acid, is the Evans aldol reaction.[2] This method utilizes a chiral auxiliary, typically an oxazolidinone derived from a natural amino acid, to direct the stereochemical outcome of an aldol condensation. The synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a key intermediate for several natural products, provides a well-documented example of this powerful strategy.[3][4]

The synthesis commences with the acylation of a chiral oxazolidinone, for instance, (R)-4-isopropyl-2-oxazolidinone, with acetyl chloride. The resulting N-acyloxazolidinone is then treated with a Lewis acid, such as titanium tetrachloride, and a hindered base to form a stereodefined enolate. This enolate subsequently reacts with an aldehyde, in this case, 3-phenylpropanal, to afford the aldol adduct with high diastereoselectivity. Finally, cleavage of the chiral auxiliary yields the desired β-hydroxy acid in high enantiomeric purity.[3][4]

Comparative Analysis: (R)-3-Hydroxy-5-phenylpentanoic Acid vs. Alternative Chiral Synthons

The efficacy of a chiral synthon is best evaluated by comparing its performance in the synthesis of a common target molecule against alternative approaches. Here, we will examine the synthesis of two classes of natural products, diarylheptanoids and diarylpentanoids, to highlight the relative merits of using (R)-3-Hydroxy-5-phenylpentanoic acid versus other chiral synthons.

Case Study 1: The Synthesis of (3S,5S)-Yashabushidiol B

Yashabushidiol B is a diarylheptanoid natural product that exhibits interesting biological activities. Its synthesis provides an excellent platform to compare the "chiron approach" starting from (3S)-hydroxy-5-phenylpentanoic acid with a "chiral pool" strategy originating from a readily available carbohydrate.

Route A: Utilizing (3S)-Hydroxy-5-phenylpentanoic Acid

The synthesis of the core of yashabushidiol B can be efficiently achieved starting from the enantiomerically pure (3S)-hydroxy-5-phenylpentanoic acid, prepared via the Evans aldol methodology as previously described.[3][4]

Route B: A Chiral Pool Approach from D-Glucose

An alternative strategy for the synthesis of yashabushidiol B employs D-glucose, a readily available and inexpensive chiral starting material.[5][6] This approach leverages the inherent stereochemistry of the carbohydrate to construct the desired 1,3-diol motif.

Performance Comparison:

Metric(3S)-Hydroxy-5-phenylpentanoic Acid ApproachD-Glucose (Chiral Pool) Approach
Starting Material (R)-4-isopropyl-2-oxazolidinone (chiral auxiliary)D-Glucose
Key Strategy Asymmetric Aldol Reaction (Evans)Chiral Pool Synthesis
Overall Yield Data not fully available for the entire sequenceData not fully available for the entire sequence
Stereocontrol High diastereoselectivity from the aldol reactionStereochemistry derived from the starting material
Number of Steps Fewer steps to the core structurePotentially more steps due to protecting group manipulations
Flexibility The synthon can be readily modified to produce analogues.The synthetic route is more tailored to the specific target.

Experimental Protocols:

A detailed, step-by-step methodology for the synthesis of (3S)-Hydroxy-5-phenylpentanoic acid via the Evans aldol reaction is well-documented.[3] Similarly, the multi-step synthesis from D-glucose involves a series of protection, oxidation, and carbon-carbon bond-forming reactions.[5][6]

Logical Workflow for Chiral Synthon Selection:

G Target Target Natural Product ((3S,5S)-Yashabushidiol B) Strategy Choice of Chiral Strategy Target->Strategy Chiron (R)-3-Hydroxy-5-phenylpentanoic Acid Approach Strategy->Chiron Pool Chiral Pool Approach (D-Glucose) Strategy->Pool Eval_Chiron Evaluation: - Fewer steps - High stereoselectivity - Modular Chiron->Eval_Chiron Eval_Pool Evaluation: - Inexpensive starting material - Established stereocenters - Potentially longer route Pool->Eval_Pool Decision Optimal Route Selection Eval_Chiron->Decision Eval_Pool->Decision

Caption: Decision workflow for selecting a chiral synthon strategy.

Case Study 2: Asymmetric Synthesis of (S)-Daphneolone

(S)-Daphneolone is a diarylpentanoid with a β-hydroxy ketone moiety. Its synthesis showcases the utility of (3S)-hydroxy-5-phenylpentanoic acid as a precursor and invites comparison with other methods for installing the chiral β-hydroxy group.

Route A: From (3S)-Hydroxy-5-phenylpentanoic Acid

The synthesis of (S)-daphneolone has been achieved starting from (3S)-hydroxy-5-phenylpentanoic acid.[2][3] The carboxylic acid is first converted to a Weinreb amide, which then undergoes reaction with an organometallic reagent to furnish the desired β-hydroxy ketone.

Alternative Strategies for the β-Hydroxy Ketone Moiety:

  • Asymmetric Hydrogenation of β-Keto Esters: This method involves the enantioselective reduction of a prochiral β-keto ester using a chiral catalyst.[7][8] This approach generates the chiral alcohol center directly.

  • Diastereoselective Reduction of β-Keto Esters: Starting from a racemic or prochiral β-keto ester, a diastereoselective reduction can be achieved using a chiral reducing agent or by substrate control.[9][10][11]

  • Reformatsky Reaction: The reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc can be rendered asymmetric through the use of chiral ligands or auxiliaries, providing access to chiral β-hydroxy esters which can be further elaborated.[1][12][13][14]

  • Enzymatic Methods: Biocatalysis offers a powerful alternative for the synthesis of chiral β-hydroxy compounds. Enzymes such as ketoreductases can reduce β-keto esters with high enantioselectivity.[15][16]

Conceptual Comparison of Synthetic Approaches:

ApproachKey TransformationAdvantagesDisadvantages
(R)-3-Hydroxy-5-phenylpentanoic Acid Weinreb amide chemistryConvergent; well-defined stereocenterRequires prior synthesis of the chiral synthon
Asymmetric Hydrogenation Catalytic reductionAtom-economical; high enantioselectivities achievableCatalyst development can be challenging
Diastereoselective Reduction Substrate or reagent controlCan be highly selectiveMay require specific substrate features
Asymmetric Reformatsky Reaction Organozinc additionTolerant of various functional groupsCan be sensitive to reaction conditions
Enzymatic Reduction Biocatalytic reductionHigh enantioselectivity; mild conditionsEnzyme availability and substrate scope can be limitations

Experimental Workflow for Asymmetric Synthesis of β-Hydroxy Carbonyls:

G Start Prochiral Ketone/ β-Keto Ester Chiron_Path Chiron Approach: (R)-3-Hydroxy-5-phenylpentanoic acid Start->Chiron_Path Catalytic_Path Catalytic Asymmetric Approaches Start->Catalytic_Path Evans_Aldol Evans Aldol Synthesis Chiron_Path->Evans_Aldol Asym_Hydro Asymmetric Hydrogenation Catalytic_Path->Asym_Hydro Enzymatic Enzymatic Reduction Catalytic_Path->Enzymatic Reformatsky Asymmetric Reformatsky Catalytic_Path->Reformatsky Weinreb Weinreb Amide Formation & Grignard Addition Evans_Aldol->Weinreb Target Chiral β-Hydroxy Ketone ((S)-Daphneolone) Weinreb->Target Asym_Hydro->Target Enzymatic->Target Reformatsky->Target

Caption: Synthetic pathways to chiral β-hydroxy ketones.

Conclusion and Future Perspectives

(R)-3-Hydroxy-5-phenylpentanoic acid, and its enantiomer, have proven to be highly effective and versatile chiral synthons for the stereoselective synthesis of a variety of natural products. The Evans aldol reaction provides a reliable and well-established method for their preparation in high optical purity. The "chiron approach" using this building block offers a convergent and often more direct route to complex molecules compared to some "chiral pool" strategies, which may require extensive protecting group manipulations.

However, the field of asymmetric synthesis is constantly evolving. The development of new catalytic asymmetric methods, including organocatalysis, transition-metal catalysis, and biocatalysis, provides a growing arsenal of tools for the enantioselective construction of β-hydroxy acid and ketone moieties. These catalytic approaches can offer advantages in terms of atom economy and step efficiency.

The choice of the optimal chiral synthon or synthetic strategy will always be context-dependent, relying on factors such as the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For researchers in natural product synthesis and drug development, a thorough understanding of the strengths and weaknesses of different chiral synthons, such as (R)-3-Hydroxy-5-phenylpentanoic acid, and their alternative synthetic routes is essential for designing efficient and elegant synthetic plans. As new catalytic systems with broader substrate scope and higher efficiency are discovered, the landscape of chiral synthesis will continue to shift, offering ever more powerful solutions to the challenges of creating complex, single-enantiomer molecules.

References

  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy.
  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2020). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy.
  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2020). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publishers.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • Jung, S. M., Lee, H. J., Ryu, H. W., Oh, S. R., & Lee, K. I. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 26(4), 1476.
  • (2025). Synthesis of yashabushidiol and its analogues and their cytotoxic activity against cancer cell lines.
  • Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 933.
  • PubChem. (n.d.). (R)-3-Hydroxy-5-phenylpentanoic acid. PubChem.
  • Wikipedia. (n.d.).
  • (2025). Chiron approach to the synthesis of yashabushidiol B, (3 S,5 S)-1-(4′-hydroxyphenyl)-7-phenylheptane-3,5-diol, and its 4′-methoxy analogue.
  • PHARMD GURU. (2025). 28.
  • Jung, S. M., Lee, H. J., Ryu, H. W., Oh, S. R., & Lee, K. I. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI.
  • Jung, S. M., Lee, H. J., Ryu, H. W., Oh, S. R., & Lee, K. I. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
  • Stanojkovic, T. P., & Markovic, R. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 557-570.
  • El Ashry, E. S. H., & El Nemr, A. (2005).
  • Zhang, W., & Zhang, X. (2013). Highly efficient synthesis of chiral aromatic ketones via Rh-catalyzed asymmetric hydrogenation of β,β-disubstituted enones.
  • Wang, D., & Zhang, X. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 4(6), 2539-2542.
  • (2025). Synthesis of the Tetracyclic Core of the Daphlongeranines. PMC.
  • (2021).
  • Robinson, A. J. (1997). new chiral ligands for asymmetric synthesis; rearrangement chemistry of 4-hydroxy-4,5-dihydroazepines. Monash University.
  • (2009). Synthesis of yashabushidiol and its analogues and their cytotoxic activity against cancer cell lines. PubMed.
  • (2025). Concise Total Synthesis of the Cage-Like Sesquiterpenoid (+)-Daphnepapytone A. ChemRxiv.
  • (2024).
  • (2022).
  • Jabbari, H. (2020). Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Archives of Pharmacy Practice, 11(S4), 71-75.
  • (2023). Enantioselective Syntheses of Wickerols A and B. PMC.
  • (2015). Synthesis and characterization of some D-glucose derivatives.

Sources

A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis of Evans Aldol Products by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the Evans aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and complex natural products.[1][2] The success of this reaction hinges on the use of chiral auxiliaries, such as oxazolidinones, to direct the formation of a specific stereoisomer.[3][4] Consequently, the accurate determination of the diastereomeric ratio (d.r.) of the resulting aldol adduct is paramount to evaluating the reaction's efficacy. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and widely adopted technique for this purpose, offering both high resolution and quantitative accuracy.[5][6]

This guide provides an in-depth comparison of HPLC methodologies for the analysis of Evans aldol products, grounded in scientific principles and practical expertise. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for researchers to confidently and accurately determine diastereomeric ratios in their own work.

The Foundation: Understanding Diastereomers and HPLC Separation

Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[7] This fundamental difference is the key to their separation by conventional achiral HPLC.[8] The varying spatial arrangements of atoms in diastereomers lead to different interactions with the stationary and mobile phases of the HPLC system, resulting in differential retention times and, thus, separation.[7]

The primary goal in developing an HPLC method for diastereomer analysis is to maximize these interaction differences to achieve baseline resolution between the peaks corresponding to each diastereomer.[9] The ratio of the integrated peak areas then directly corresponds to the diastereomeric ratio of the product mixture.[5]

Strategic Method Development: A Comparative Analysis of HPLC Approaches

The two most common modes of HPLC employed for the separation of diastereomers are Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC). The choice between them is dictated by the polarity of the Evans aldol product.

Normal-Phase HPLC (NP-HPLC): The Traditional Choice for Polar Analytes

NP-HPLC utilizes a polar stationary phase (typically silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[10][11] This configuration is often the first choice for the moderately polar products typical of Evans aldol reactions.

Causality of Experimental Choices in NP-HPLC:

  • Stationary Phase: Unmodified silica is the workhorse for NP-HPLC due to its strong polar interactions (hydrogen bonding and dipole-dipole) with the hydroxyl and carbonyl groups of the aldol adduct.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol or ethanol is commonly used. The proportion of the polar modifier is a critical parameter for optimizing selectivity and retention. Increasing the percentage of the polar modifier will decrease retention times.

  • Advantages: NP-HPLC can offer excellent selectivity for positional isomers and compounds with subtle differences in polarity, which is often the case for diastereomers.[10]

Reversed-Phase HPLC (RP-HPLC): Versatility and Robustness

In contrast, RP-HPLC employs a non-polar stationary phase (most commonly C18-bonded silica) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol).[11] While seemingly counterintuitive for polar molecules, RP-HPLC can be highly effective for separating diastereomers, especially when they possess sufficient hydrophobic character.[12][13]

Causality of Experimental Choices in RP-HPLC:

  • Stationary Phase: C18 columns are the most popular choice due to their strong hydrophobic interactions with any non-polar regions of the analyte molecule. Phenyl-hexyl phases can also be effective, offering alternative selectivity through pi-pi interactions with aromatic rings, if present in the aldol product.

  • Mobile Phase: The ratio of water to organic solvent (acetonitrile or methanol) is the primary lever for controlling retention. Increasing the organic content reduces retention. The choice between acetonitrile and methanol can also impact selectivity.

  • Advantages: RP-HPLC methods are generally more robust and reproducible than NP-HPLC methods, which can be sensitive to trace amounts of water in the mobile phase.[11]

FeatureNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Stationary Phase Polar (e.g., Silica)Non-polar (e.g., C18, C8, Phenyl)
Mobile Phase Non-polar (e.g., Hexane/Isopropanol)Polar (e.g., Water/Acetonitrile)
Primary Interaction Adsorption, Dipole-Dipole, H-BondingHydrophobic Interactions
Typical Analytes Polar, water-sensitive compoundsNon-polar to moderately polar compounds
Strengths Excellent for isomer separationHigh reproducibility, broad applicability
Considerations Sensitive to water content in mobile phaseMay require pH control for ionizable analytes

Experimental Protocol: A Step-by-Step Guide to Diastereomeric Ratio Determination

This protocol provides a robust starting point for the analysis of a typical Evans aldol product. Optimization will likely be necessary based on the specific structure of the analyte.

Part 1: Sample Preparation
  • Dissolution: Accurately weigh a small amount of the crude reaction mixture or purified product (typically 1-2 mg).

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the chosen HPLC mobile phase. For NP-HPLC, this might be the mobile phase itself or a slightly stronger solvent like ethyl acetate. For RP-HPLC, a mixture of water and the organic modifier is suitable.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[5]

Part 2: HPLC Method Parameters (Starting Conditions)
ParameterNP-HPLC RecommendationRP-HPLC Recommendation
Column Silica, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase 90:10 Hexane:Isopropanol (Isocratic)60:40 Acetonitrile:Water (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C (Ambient)30 °C
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm if aromatic)UV at a wavelength of maximum absorbance
Injection Volume 10 µL10 µL
Part 3: Data Analysis
  • Integration: Integrate the peak areas for each of the separated diastereomers in the resulting chromatogram.[5]

  • Calculation: Calculate the diastereomeric ratio using the following formula:

    • d.r. = (Peak Area of Major Diastereomer) / (Peak Area of Minor Diastereomer)

Visualizing the Process: From Reaction to Analysis

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Evans_Aldol_Reaction cluster_reactants Reactants cluster_reaction Evans Aldol Reaction cluster_products Products Enolate Chiral Enolate (from N-acyloxazolidinone) TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Syn_Product Syn-Aldol Adduct (Major Diastereomer) TransitionState->Syn_Product Favored Anti_Product Anti-Aldol Adduct (Minor Diastereomer) TransitionState->Anti_Product Disfavored

Caption: The Evans aldol reaction proceeds through a Zimmerman-Traxler transition state to favor the syn-aldol product.

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC System (Pump, Injector, Column, Detector) A->B Load C HPLC Analysis (Inject Sample) B->C D Data Acquisition (Chromatogram) C->D Generate E Data Processing (Peak Integration) D->E F Result (Diastereomeric Ratio) E->F Calculate

Sources

Comparative Guide: Spectral Differentiation of 3-Hydroxy-5-Phenylpentanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-5-phenylpentanoic acid (CAS: 21080-41-1) is a critical chiral building block in the synthesis of cyclic depsipeptides, HIV protease inhibitors, and linear diarylheptanoids (e.g., daphneolone). Because the biological activity of these pharmacophores is strictly stereodependent, the unambiguous assignment of the C3-hydroxyl configuration is mandatory.

This guide provides a definitive technical comparison of the (


)- and (

)-enantiomers. It moves beyond standard achiral characterization—which fails to distinguish these isomers—to establish a self-validating workflow using Chiral HPLC , Optical Rotation , and Mosher’s Ester NMR Analysis .

Structural Basis & Stereochemistry

The molecule possesses a single chiral center at position C3.

  • (

    
    )-Isomer:  Typically levorotatory (-) in standard solvents (e.g., CHCl
    
    
    
    , MeOH).
  • (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )-Isomer:  Typically dextrorotatory (+).
    
Stereochemical Identification Workflow

The following decision tree outlines the logical flow for validating the stereochemistry of an unknown sample.

StereochemWorkflow Start Unknown Sample 3-Hydroxy-5-phenylpentanoic acid AchiralNMR Step 1: 1H/13C NMR (Achiral) Confirm Chemical Structure Start->AchiralNMR Decision Structure Confirmed? AchiralNMR->Decision Decision->AchiralNMR No (Purify) ChiralHPLC Step 2: Chiral HPLC Determine Enantiomeric Excess (ee) Decision->ChiralHPLC Yes OpticalRot Step 3: Optical Rotation Compare Sign with Literature ChiralHPLC->OpticalRot Mosher Step 4: Mosher Ester Analysis Absolute Configuration Proof OpticalRot->Mosher If Literature Data Ambiguous Final Validated Stereoisomer OpticalRot->Final If Sign Matches Mosher->Final

Figure 1: Validated workflow for stereochemical assignment. Note that Mosher analysis is the ultimate arbiter if optical rotation values are inconsistent due to solvent effects.

Primary Spectral Data (Achiral)

In achiral environments (standard NMR solvents), both enantiomers exhibit identical spectra. This data serves only to confirm structural integrity, not stereochemistry.

Table 1:


H NMR Data (400 MHz, CDCl

)
Note: Assignments based on general structure Ph-CH

(5)-CH

(4)-CH(3)(OH)-CH

(2)-COOH(1).
Position

(ppm)
Multiplicity

(Hz)
Assignment
Ar-H 7.15 – 7.35Multiplet-Phenyl protons (5H)
C3-H 4.05 – 4.15Multiplet-Chiral center (-CH OH-)
C5-H 2.65 – 2.85Multiplet-Benzylic -CH

-
C2-H 2.45 – 2.60Multiplet-

-Methylene (-CH

-COOH)
C4-H 1.75 – 1.95Multiplet-Homobenzylic -CH

-

Advanced Differentiation Protocols

To differentiate the isomers, you must introduce a chiral environment.

Optical Rotation

The sign of rotation is the quickest identifier for pure samples.

  • (

    
    )-(-)-3-Hydroxy-5-phenylpentanoic acid: 
    
    
    
    Negative (e.g., in CHCl
    
    
    or MeOH).
  • (

    
    )-(+)-3-Hydroxy-5-phenylpentanoic acid: 
    
    
    
    Positive.

Critical Warning: The magnitude of rotation is concentration and solvent-dependent. Always report concentration (


, g/100mL) and solvent.
Chiral HPLC Method (Gold Standard for Purity)

This protocol separates the enantiomers based on their interaction with a chiral stationary phase (CSP).

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Dimensions: 250 mm x 4.6 mm, 5

    
    m
    
  • Mobile Phase:

    
    -Hexane : Isopropanol : TFA (90 : 10 : 0.1)
    
    • Note: TFA is required to suppress ionization of the carboxylic acid, preventing peak tailing.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Phenyl chromophore)

  • Typical Elution Order:

    • (

      
      )-Isomer (typically elutes first on OD-H, but must be verified with standards).
      
    • (

      
      )-Isomer.
      

The "Deep Dive": Mosher Ester Analysis

When no reference standard is available, or to prove absolute configuration ab initio, Mosher's method is required. This involves derivatizing the alcohol with (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
The Principle ( )

The NMR chemical shifts of the resulting diastereomers differ due to the diamagnetic shielding of the MTPA phenyl group.

  • Formula:

    
    
    
  • Interpretation: The sign of

    
     for protons neighboring the chiral center reveals their spatial arrangement relative to the shielding cone.
    
Mosher Model Visualization

MosherModel cluster_legend Sector Rule Logic Center C3 (Chiral) H H Center->H Back R1 Side A (-CH2COOH) Center->R1 Left R2 Side B (-CH2CH2Ph) Center->R2 Right MTPA MTPA Plane (Shielding) MTPA->Center Ester Linkage Legend1 If Δδ (S-R) > 0: Proton is on Side A Legend2 If Δδ (S-R) < 0: Proton is on Side B

Figure 2: The Mosher Conformational Model. The phenyl group of the MTPA auxiliary selectively shields protons on one side of the chiral center depending on the configuration.

Experimental Protocol for Mosher Derivatization

Reagents: Dry Pyridine, (


)-(-)-MTPA-Cl, (

)-(+)-MTPA-Cl, DMAP.
  • Preparation: Place 5 mg of the hydroxy acid substrate in two separate vials.

  • Reaction: Add 0.5 mL dry pyridine and catalytic DMAP to each.

  • Addition: Add 10

    
    L of (
    
    
    
    )-MTPA-Cl to Vial A (Yields (
    
    
    )-Ester). Add 10
    
    
    L of (
    
    
    )-MTPA-Cl to Vial B (Yields (
    
    
    )-Ester).
  • Incubation: Stir at room temperature for 4 hours under N

    
    .
    
  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), dry over Na

    
    SO
    
    
    
    .
  • Analysis: Acquire

    
    H NMR for both crude esters.
    
Data Interpretation Table

For (


)-3-hydroxy-5-phenylpentanoic acid , the expected shift differences (

) are:
Proton GroupPositionExpected Sign of

(

)
Reasoning
-CH

-COOH
C2 (

)
Positive (+) Not shielded by MTPA-Ph in (

)-ester
-CH

-CH

-Ph
C4 (

)
Negative (-) Shielded by MTPA-Ph in (

)-ester
-CH

-CH

-Ph
C5 (

)
Negative (-) Shielded by MTPA-Ph in (

)-ester

Self-Validation: If your experimental data shows C2 protons having a positive


 and C4/C5 protons having a negative 

, your compound is the (

)-isomer
. If the signs are reversed, it is the (

)-isomer
.[2]

References

  • Dale, J. A., & Mosher, H. S. (1973).[3] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • PubChem. (n.d.).[4][5] (R)-3-Hydroxy-5-phenylpentanoic acid (CID 11106233).[4][6][7] National Center for Biotechnology Information. Retrieved October 26, 2023.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][8] Chemical Reviews, 104(1), 17–118.

  • ResearchGate. (2005). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Tetrahedron: Asymmetry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Hydroxy-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Hydroxy-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.